5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
Description
BenchChem offers high-quality 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(3-9)8-6(4)7(10)11/h2-3,8H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAECHZMQFYEKKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576965 | |
| Record name | 5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134209-74-8 | |
| Record name | 5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid: A Key Building Block in Medicinal Chemistry
This technical guide provides a comprehensive overview of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document will delve into its chemical identity, physicochemical properties, synthesis, and its role as a versatile intermediate in the creation of novel therapeutic agents.
Chemical Identity and Synonyms
CAS Number: 134209-74-8[1]
IUPAC Name: 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
While the specific compound has limited documented synonyms, the core pyrrole-2-carboxylic acid scaffold is often functionalized, leading to a wide array of related substances used in medicinal chemistry. Understanding the nomenclature of these derivatives is crucial for navigating the scientific literature.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthetic chemistry and drug design. Below is a summary of the available data for 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid and related compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | PubChem |
| Molecular Weight | 153.14 g/mol | PubChem |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Soluble in organic solvents like ethanol, methanol, DMF, and DMSO.[2] | Inferred from related compounds |
| Melting Point | Not available for the specific compound. The related 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a yellow-brown solid.[3] | - |
Note: Experimental data for this specific molecule is not widely available. The information is supplemented with data from closely related analogs.
Synthesis and Purification
The synthesis of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established pyrrole chemistry and procedures for analogous compounds. A common strategy involves the formylation of a suitable pyrrole precursor followed by the hydrolysis of an ester protecting group.
Proposed Synthetic Workflow
The following diagram illustrates a potential two-step synthesis starting from a commercially available ethyl 3-methyl-1H-pyrrole-2-carboxylate.
Caption: Proposed two-step synthesis of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Vilsmeier-Haack Formylation of Ethyl 3-methyl-1H-pyrrole-2-carboxylate
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of ethyl 3-methyl-1H-pyrrole-2-carboxylate in the same solvent to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate.
Step 2: Saponification to 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
-
Dissolve the crude ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH) and heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 3-4, leading to the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid.
Reactivity and Applications in Drug Development
The pyrrole scaffold is a prominent feature in numerous natural products and commercially successful drugs.[4] The presence of both a carboxylic acid and an aldehyde group in 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid makes it a highly versatile building block for creating a diverse range of more complex molecules.
Key Reactions and Transformations
The functional groups of this molecule can undergo a variety of chemical transformations:
-
The Carboxylic Acid Group: Can be converted to esters, amides, or acid chlorides, allowing for the introduction of a wide range of substituents. Amide coupling reactions are particularly important in medicinal chemistry for linking molecular fragments.
-
The Aldehyde Group: Can participate in reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases or other carbon-carbon and carbon-nitrogen bonds.
-
The Pyrrole Ring: Can undergo electrophilic substitution reactions, although the existing substituents will direct the position of further functionalization.
Role in Medicinal Chemistry
Pyrrole-2-carboxylic acid derivatives are key intermediates in the synthesis of compounds targeting a variety of diseases.[5] For instance, derivatives of pyrrole-2-carbohydrazide have been investigated as potential inhibitors of Enoyl-acyl carrier protein reductase (ENR), an important target for the development of new antitubercular drugs.[6] Furthermore, N-substituted pyrrole carboxylic acid derivatives have been designed and evaluated as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory pathway.[7]
The following diagram illustrates the central role of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid as a precursor to various classes of bioactive molecules.
Caption: The utility of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid in generating diverse bioactive compounds.
Safety and Handling
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical and to work in a well-ventilated fume hood.
Conclusion
5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is a valuable and versatile building block in the field of medicinal chemistry. Its dual functionality allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as inflammation, infectious diseases, and oncology. Further research into the synthesis and applications of this and related pyrrole derivatives is likely to yield new and improved drug candidates.
References
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SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]
-
VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]
- Kim, H., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Molecules, 28(12), 4789.
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- 2. toku-e.com [toku-e.com]
- 3. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 [chemicalbook.com]
- 4. scitechnol.com [scitechnol.com]
- 5. chemimpex.com [chemimpex.com]
- 6. vlifesciences.com [vlifesciences.com]
- 7. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 5-formyl-1H-pyrrole-2-carboxylate | 1197-13-3 [sigmaaldrich.com]
The Emerging Therapeutic Potential of 3-Methyl-Pyrrole-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its many derivatives, the 3-methyl-pyrrole-2-carboxylic acid framework has emerged as a particularly versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of this promising class of compounds. We will explore key therapeutic areas where these derivatives have shown significant promise, including infectious diseases, oncology, and inflammation, supported by mechanistic insights and structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 3-methyl-pyrrole-2-carboxylic acid scaffold in their research and development endeavors.
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The five-membered aromatic heterocycle, pyrrole, is a cornerstone of biologically active molecules.[1] Its presence in vital structures like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. In the realm of synthetic pharmaceuticals, the pyrrole moiety is a key component of blockbuster drugs such as atorvastatin and sunitinib.[3] The unique electronic properties of the pyrrole ring, including its π-electron excess and ability to participate in hydrogen bonding, make it an attractive scaffold for interacting with a wide range of biological targets.[1]
The substitution pattern on the pyrrole ring plays a crucial role in defining the pharmacological profile of its derivatives. The 3-methyl-pyrrole-2-carboxylic acid core, in particular, offers a synthetically accessible and functionally rich starting point for creating diverse chemical libraries. The carboxylic acid group provides a handle for forming amides, esters, and other functional groups, while the methyl group at the 3-position can influence the molecule's conformation and interaction with target proteins.
Synthetic Strategies for 3-Methyl-Pyrrole-2-Carboxylic Acid and its Derivatives
The synthesis of 3-methyl-pyrrole-2-carboxylic acid and its derivatives can be approached through various synthetic routes. A notable and sustainable method involves the reaction of biomass-derived feedstocks. For instance, the reaction of D-glucosamine (derived from chitin) with α-ketobutyric acid can yield 3-methylpyrrole-2-carboxylic acid.[4] This approach aligns with the principles of green chemistry by utilizing renewable resources.[5]
A general workflow for the synthesis and derivatization of the 3-methyl-pyrrole-2-carboxylic acid scaffold is illustrated in the diagram below. This typically involves the initial formation of the pyrrole ring, followed by functionalization of the carboxylic acid group to generate a library of amides or esters.
Caption: General workflow for the synthesis of 3-methyl-pyrrole-2-carboxylic acid derivatives.
Experimental Protocol: Synthesis of 3-Methyl-Pyrrole-2-Carboxylic Acid from Bio-based Feedstocks
This protocol is adapted from a method utilizing biomass-derived precursors.[4]
-
Preparation of Reactant Solution: In a round-bottom flask, dissolve D-glucosamine hydrochloride (1.0 equiv.) and α-ketobutyric acid (6.0 equiv.) in deionized water.
-
Base Addition: In a separate vessel, prepare a solution of lithium hydroxide (LiOH, 12.0 equiv.) in deionized water. Cool this solution in an ice bath.
-
Reaction Execution: Add the glucosamine/α-ketobutyric acid solution dropwise to the cooled LiOH solution with vigorous stirring.
-
Heating: After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 1 hour.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3. The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield 3-methyl-pyrrole-2-carboxylic acid.
Therapeutic Applications of 3-Methyl-Pyrrole-2-Carboxylic Acid Derivatives
Derivatives of the 3-methyl-pyrrole-2-carboxylic acid scaffold have demonstrated significant potential across a range of therapeutic areas.
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of drug-resistant strains.[6] Pyrrole-2-carboxamides have been identified as potent anti-TB agents, with some derivatives exhibiting excellent activity against drug-resistant forms of the disease.[6]
-
Mechanism of Action: A key target for this class of compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3).[6] MmpL3 is an essential transporter protein involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.
-
Structure-Activity Relationships (SAR): While extensive SAR studies have been conducted on pyrrole-2-carboxamides, the influence of a methyl group at the 3-position is an area of active investigation. Studies on related pyrrole derivatives have shown that substitution on the pyrrole ring can significantly impact antimycobacterial activity. For instance, replacing a hydrogen with a methyl group on the pyrrole nitrogen of a pyrrole-2-carboxamide series resulted in a 50-fold decrease in activity, highlighting the sensitivity of the pharmacophore to structural changes.[6] However, other studies have shown that methyl groups at other positions can be well-tolerated or even beneficial.
| Compound Series | Target | Key SAR Insights | Representative MIC (µg/mL) | Reference |
| Pyrrole-2-carboxamides | MmpL3 | Electron-withdrawing groups on the pyrrole ring and bulky substituents on the carboxamide improve activity. | < 0.016 | [6] |
| Pyrrole-2-carbohydrazides | Enoyl-acyl carrier protein reductase (ENR) | The presence of electron-withdrawing groups on a connected benzene ring enhances activity. | 3.125 - 100 | [7] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key mediators of the inflammatory response and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[8] Several pyrrole-based compounds, such as tolmetin and ketorolac, are established NSAIDs.[3]
-
Mechanism of Action: Derivatives of N-pyrrole carboxylic acids have been designed as dual inhibitors of COX-1 and COX-2.[8] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules. By blocking the active site of COX enzymes, these compounds can reduce inflammation and pain.
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. mdpi.com [mdpi.com]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vlifesciences.com [vlifesciences.com]
- 8. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of porphyrins using 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid precursor
An In-Depth Guide to the Synthesis of Substituted Porphyrins Utilizing 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of porphyrins using 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid as a key precursor. Porphyrins, a class of heterocyclic macrocycles, are fundamental to numerous biological processes and possess unique photochemical and electronic properties, making them invaluable in fields ranging from medicine to materials science.[1][2][3] This guide focuses on the robust MacDonald [2+2] condensation methodology, a powerful strategy for constructing both symmetrical and unsymmetrical porphyrins with a high degree of control. We will detail the rationale behind this synthetic choice, provide step-by-step protocols for the synthesis of requisite dipyrromethane intermediates, their subsequent condensation to form the porphyrin macrocycle, and finally, methods for purification and characterization.
Scientific Rationale and Strategy
Porphyrins are composed of four pyrrole rings linked by methine bridges, forming a large, aromatic system.[2][4] While several methods exist for their synthesis, such as the Rothemund or Lindsey reactions which involve the one-pot condensation of a pyrrole and an aldehyde, these methods can be difficult to control for producing unsymmetrically substituted porphyrins and often result in complex mixtures requiring tedious purification.[4][5]
The MacDonald [2+2] condensation offers a more controlled, convergent approach. This strategy involves the synthesis of two separate dipyrromethane units, which are then condensed to form the porphyrin ring. This modularity allows for the precise placement of different functional groups on the final macrocycle. The two key components are:
-
A 5,5'-diformyldipyrromethane: This component provides the methine bridges that will link the two halves of the molecule.
-
A 5,5'-unsubstituted dipyrromethane (or its dicarboxylic acid precursor): This component completes the macrocycle. The carboxylic acid groups at the 5 and 5' positions are crucial as they readily undergo decarboxylation under the acidic reaction conditions to facilitate cyclization.
The precursor, 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid , is a versatile building block for creating these necessary dipyrromethane intermediates. Its formyl group is essential for forming the methylene bridge of a dipyrromethane, while the carboxylic acid provides a reactive site for decarboxylation in the final cyclization step.
Overall Synthetic Workflow
The diagram below illustrates the modular workflow, starting from the monopyrrole precursor, proceeding through the synthesis of the two distinct dipyrromethane intermediates, and culminating in the final [2+2] condensation and purification.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle acidic and chlorinated solvents with extreme care.
Part A: Synthesis of Dipyrromethane Intermediates
The MacDonald condensation requires two different dipyrromethane building blocks. Here, we describe the synthesis of a 5,5'-diformyldipyrromethane from our title precursor and a complementary 5,5'-dicarboxydipyrromethane from a different, readily available pyrrole.
Protocol 1: Synthesis of 1,9-diformyl-3,7-dimethyl-dipyrromethane-2,8-dicarboxylic acid
This protocol describes the acid-catalyzed self-condensation of the title precursor to form a key diformyl intermediate.
| Reagent | M.W. | Amount | Moles |
| 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | 167.15 | 5.00 g | 29.9 mmol |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Hydrobromic Acid (48% in acetic acid) | 80.91 | 5 mL | ~29 mmol |
Procedure:
-
Suspend 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid in glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Stir the suspension vigorously at room temperature.
-
Slowly add the hydrobromic acid solution dropwise over 15 minutes. The color of the mixture will darken, and an initial precipitate may form and then redissolve.
-
Continue stirring at room temperature for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The starting material should be consumed, and a new, less polar spot corresponding to the dipyrromethane should appear.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum to yield the 1,9-diformyl-3,7-dimethyl-dipyrromethane-2,8-dicarboxylic acid. The typical yield is 75-85%. This product is often used in the next step without further purification.
Causality: The strong acid (HBr) protonates the formyl oxygen, making the carbonyl carbon highly electrophilic. This activates it for nucleophilic attack by the electron-rich, unsubstituted α-position of another pyrrole molecule (formed via transient decarboxylation), leading to the formation of a methylene bridge and creating the dipyrromethane structure.
Protocol 2: Synthesis of 3,3'-diethyl-4,4'-dimethyl-2,2'-dipyrromethane-5,5'-dicarboxylic acid
This is the complementary, non-formylated dipyrromethane needed for the [2+2] reaction. It is synthesized from a different pyrrole precursor, demonstrating the modularity of the approach.
| Reagent | M.W. | Amount | Moles |
| 3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid | 167.20 | 5.00 g | 29.9 mmol |
| Aqueous Formaldehyde (37%) | 30.03 | 1.2 mL | ~14.9 mmol |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
Procedure:
-
Dissolve the 3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid in glacial acetic acid in a 100 mL round-bottom flask.
-
Heat the solution to 50 °C with stirring.
-
Add the aqueous formaldehyde solution in one portion.
-
Maintain the temperature at 50 °C and stir for 1 hour. A precipitate will gradually form.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white to off-white solid by vacuum filtration, washing with cold acetic acid and then with cold water.
-
Dry the product under vacuum. The expected yield is 80-90%.
Part B: MacDonald [2+2] Porphyrin Synthesis
With both dipyrromethane intermediates in hand, the final condensation can be performed.
| Reagent | M.W. | Amount | Moles |
| 1,9-diformyl-dipyrromethane (from Protocol 1) | 344.31 | 1.00 g | 2.90 mmol |
| 5,5'-dicarboxy-dipyrromethane (from Protocol 2) | 346.40 | 1.00 g | 2.89 mmol |
| Dichloromethane (DCM), Anhydrous | 84.93 | 400 mL | - |
| Acetonitrile, Anhydrous | 41.05 | 100 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 2 mL | 26.0 mmol |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | 1.5 g | 6.61 mmol |
Procedure:
-
In a 1 L round-bottom flask, suspend the two dipyrromethane intermediates in a mixture of anhydrous dichloromethane and acetonitrile under a nitrogen atmosphere.
-
Stir the suspension vigorously to ensure the solids are well-dispersed.
-
Add the trifluoroacetic acid (TFA) via syringe. TFA acts as the catalyst for the condensation and decarboxylation.
-
Stir the reaction mixture at room temperature in the dark (cover the flask with aluminum foil) for 6-8 hours. The solution will become deeply colored, indicating the formation of the porphyrinogen intermediate.
-
After the condensation is complete (monitored by the disappearance of starting materials on TLC), add the DDQ in one portion. DDQ is a strong oxidizing agent that converts the non-aromatic porphyrinogen to the highly stable, aromatic porphyrin.
-
Remove the foil and stir the mixture in open air for an additional 1 hour to ensure complete oxidation. The solution should turn a deep purple/red.
-
Remove the solvent using a rotary evaporator. The crude solid product is now ready for purification.
Simplified Reaction Mechanism
The following diagram outlines the key steps in the acid-catalyzed MacDonald condensation and subsequent oxidation.
Part C: Purification and Characterization
Purification is critical to obtaining a high-purity porphyrin for downstream applications.
Procedure:
-
Column Chromatography:
-
Dissolve the crude solid from Part B in a minimal amount of dichloromethane.
-
Prepare a silica gel column (60-120 mesh) using a non-polar solvent like hexane or a hexane/DCM mixture as the slurry solvent.
-
Load the dissolved crude product onto the column.
-
Elute the column with a solvent gradient, starting with a low polarity mixture (e.g., 100% DCM) and gradually increasing the polarity by adding methanol (e.g., 0.5% to 2% MeOH in DCM).
-
The main porphyrin fraction will appear as a distinct, deeply colored band (typically the first major band after any unreacted starting materials). Collect this fraction.
-
-
Solvent Removal: Evaporate the solvent from the collected fraction using a rotary evaporator.
-
Recrystallization: For higher purity, dissolve the solid in a minimal amount of hot chloroform or DCM and add methanol dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in a refrigerator, to form crystalline solids.
-
Final Product: Collect the crystals by filtration and dry under vacuum. The final product should be a shiny, dark purple crystalline solid.
Characterization: The identity and purity of the synthesized porphyrin must be confirmed.
| Technique | Expected Observations |
| UV-Vis Spectroscopy (in CHCl₃) | Intense Soret (or B) band between 400-420 nm (ε > 100,000 M⁻¹cm⁻¹). Four weaker Q-bands between 500-700 nm. The exact positions are highly sensitive to the peripheral substituents. |
| ¹H NMR Spectroscopy (in CDCl₃) | Inner N-H protons: Highly shielded by the aromatic ring current, appearing upfield between -2 to -4 ppm. Meso-protons (-CH=): Highly deshielded, appearing far downfield between 9-10 ppm. Peripheral protons (e.g., -CH₃, -CH₂CH₃): Resonances will be shifted compared to typical alkyl protons due to the macrocyclic ring current. |
| Mass Spectrometry (e.g., ESI, MALDI) | A strong molecular ion peak [M+H]⁺ corresponding to the calculated mass of the porphyrin. |
Applications in Research and Drug Development
The modular nature of the MacDonald synthesis allows for the creation of porphyrins with tailored properties for specific applications.[1]
-
Photodynamic Therapy (PDT): Porphyrins are excellent photosensitizers. Upon activation with a specific wavelength of light, they can generate reactive oxygen species (ROS) that induce cell death in cancerous tissues.[3][6] The substituents can be modified to tune the light absorption properties and improve tumor selectivity.
-
Catalysis: Metalloporphyrins, formed by inserting a metal ion into the porphyrin core, are powerful catalysts that can mimic the function of enzymes like cytochrome P-450.[1]
-
Sensors and Materials: The strong color and fluorescence of porphyrins make them suitable for use in chemical sensors.[2] Their rigid, planar structure also makes them ideal building blocks for creating advanced materials, such as metal-organic frameworks (MOFs) and conductive polymers.[7][8]
References
- How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin?. (2020). Accessed through Google Search.
-
Dela Cruz, J. N., & Dole, T. A. (2018). Two-step Mechanochemical Synthesis of Porphyrins. NIH Public Access. Available at: [Link]
-
Warneke, J., et al. (2020). Recent emerging applications of porphyrins and Metalloporphyrins and their analogue in diverse areas. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2021). Porphyrin-based compounds and their applications in materials and medicine. Semantic Scholar. Available at: [Link]
-
MDPI. (2023). Porphyrin-Based Compounds: Synthesis and Application. MDPI. Available at: [Link]
-
Ghaffari, M., et al. (2018). Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging. NIH Public Access. Available at: [Link]
-
Wikipedia. (n.d.). Porphyrin. Wikipedia. Available at: [Link]
-
Wang, H. (2017). Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes. Academia.edu. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Preparation and characterization of monosubstituted porphyrins immobilized on nanosilica. Indian Academy of Sciences. Available at: [Link]
-
ResearchGate. (2018). Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging. ResearchGate. Available at: [Link]
-
Shemin, D. (1955). The Biosynthesis of Porphyrins. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. (2024). Contracted porphyrins and calixpyrroles: synthetic challenges and ring-contraction effects. Royal Society of Chemistry. Available at: [Link]
-
WPI Digital Commons. (n.d.). Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). Worcester Polytechnic Institute. Available at: [Link]
-
Academia.edu. (n.d.). 5-Unsubstituted 2-pyrrolecarboxaldehydes for porphyrin synthesis and the cyanovinyl protecting group. Academia.edu. Available at: [Link]
-
ResearchGate. (2017). Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes. ResearchGate. Available at: [Link]
-
ACS Publications. (2016). Synthesis and Functionalization of Porphyrins through Organometallic Methodologies. Chemical Reviews. Available at: [Link]
-
TSI Journals. (n.d.). NEW MESO-SUBSTITUTED UNSYMMETRICAL PORPHYRINS: SYNTHESIS AND SPECTRAL STUDIES. TSI Journals. Available at: [Link]
-
Bandyopadhyay, D., & Guria, M. (2021). Large-Scale Green Synthesis of Porphyrins. NIH Public Access. Available at: [Link]
-
IdeaExchange@UAkron. (n.d.). Synthesis of Novel Porphyrin Derived Molecules for the Study of Self Assembly and Photophysical Properties. The University of Akron. Available at: [Link]
-
ACS Omega. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]
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- 4. Porphyrin - Wikipedia [en.wikipedia.org]
- 5. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. digital.wpi.edu [digital.wpi.edu]
step-by-step protocol for Vilsmeier-Haack formylation of pyrrole-2-carboxylic acid
Application Note: High-Fidelity Vilsmeier-Haack Formylation of Pyrrole-2-Carboxylic Acid
Executive Summary & Strategic Analysis
The formylation of pyrrole-2-carboxylic acid via the Vilsmeier-Haack (VH) reaction presents a specific chemoselective challenge often underestimated in standard literature. While pyrroles are electron-rich and highly reactive toward electrophilic aromatic substitution (EAS), the presence of the C2-carboxylic acid moiety introduces two critical complications:
-
Reagent Incompatibility: The Vilsmeier reagent (chloromethyleneiminium salt), generated in situ from POCl
and DMF, is a potent chlorinating agent. It reacts with free carboxylic acids to form acid chlorides or mixed anhydrides [1]. -
Substrate Instability: Pyrroles are notoriously acid-sensitive ("acidophobic"), prone to polymerization into "pyrrole red" tars in the presence of strong acids (HCl) generated during the formation of the acid chloride intermediate.
Therefore, the direct formylation of the free acid is chemically unsound for high-purity applications.
This protocol details the "Protection-Formylation-Deprotection" strategy, which is the industry standard for maximizing yield and regioselectivity at the C5 position.
Reaction Pathway & Mechanism
The synthesis proceeds via a three-stage workflow to ensure the stability of the pyrrole ring.
Regioselectivity: The electron-withdrawing ester group at C2 deactivates the ring slightly but directs the incoming formyl group to the C5 (alpha) position, which is electronically favored over the C3/C4 (beta) positions.
Visual Workflow (Graphviz)
Figure 1: Strategic synthetic pathway avoiding direct acid chloride formation.
Detailed Experimental Protocol
Phase 1: Methyl Ester Protection
Objective: Mask the acidic proton to prevent side reactions with POCl
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under an inert atmosphere (N
or Ar). -
Reagent Prep: Dissolve Pyrrole-2-carboxylic acid (11.1 g, 100 mmol) in anhydrous Methanol (100 mL) .
-
Catalyst Addition: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl
, 8.0 mL, 110 mmol) . Note: SOCl reacts with MeOH to generate anhydrous HCl in situ. -
Reaction: Reflux at 65°C for 2-3 hours. Monitor by TLC (SiO
, 30% EtOAc/Hexane). -
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO
(to neutralize) and Brine. Dry over Na SO . -
Yield: Expect >90% of Methyl pyrrole-2-carboxylate as a white/off-white solid.
Phase 2: Vilsmeier-Haack Formylation (The Critical Step)
Objective: Install the aldehyde at C5.
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |
| Methyl pyrrole-2-carboxylate | 125.13 | 1.0 | 12.5 g (100 mmol) | Substrate |
| DMF (Anhydrous) | 73.09 | 5.0 | 38.5 mL | Reagent/Solvent |
| POCl | 153.33 | 1.2 | 11.2 mL (120 mmol) | Electrophile Gen. |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 100 mL | Solvent |
| Sodium Acetate (aq) | - | - | Sat. Soln. | Quench/Hydrolysis |
Step-by-Step:
-
Vilsmeier Reagent Formation:
-
In a dry, N
-flushed RBF, charge DMF (38.5 mL) and DCE (50 mL) . -
Cool to 0°C (Ice/Salt bath).
-
Add POCl
(11.2 mL) dropwise over 20 minutes. -
Observation: The solution will turn pale yellow/orange. Stir at 0°C for 30 mins to ensure complete formation of the chloroiminium salt [2].
-
-
Substrate Addition:
-
Dissolve Methyl pyrrole-2-carboxylate (12.5 g) in DCE (50 mL) .
-
Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Critical Control: Do not allow temperature to exceed 5°C during addition to minimize polymerization.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (25°C) .
-
Stir for 2–4 hours.
-
Note: The ester group deactivates the ring compared to pyrrole. If reaction is sluggish (TLC check), heat to 40°C for 1 hour.
-
-
Hydrolytic Workup (The "Haack" Step):
-
Cool reaction mixture to 0°C.
-
Quench: Slowly add Saturated Sodium Acetate (150 mL) .
-
Why Acetate? Strong bases (NaOH) can cause vigorous exotherms and degrade the sensitive aldehyde. Acetate buffers the hydrolysis of the iminium intermediate to the aldehyde [3].
-
Stir vigorously for 1 hour at RT. The organic layer should darken.
-
-
Isolation:
-
Separate layers.[1][3] Extract aqueous phase with DCM (3 x 50 mL).
-
Combine organics, wash with water and brine, dry over MgSO
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Concentrate to yield crude Methyl 5-formylpyrrole-2-carboxylate .
-
Purification: Recrystallization from Ethanol/Water or Flash Column (Hexane/EtOAc).
-
Phase 3: Controlled Hydrolysis
Objective: Recover the carboxylic acid without damaging the aldehyde.
-
Dissolution: Dissolve the formyl ester (from Phase 2) in THF (50 mL) .
-
Saponification: Add a solution of Lithium Hydroxide (LiOH·H
O, 2.5 equiv) in Water (25 mL) .-
Why LiOH? It is milder than NaOH and provides better solubility in THF mixtures [4].
-
-
Reaction: Stir at RT for 4–6 hours.
-
Acidification: Carefully acidify with 1M HCl to pH 3-4.
-
Precipitation: The product, 5-formylpyrrole-2-carboxylic acid , usually precipitates as a solid.
-
-
Filtration: Filter, wash with cold water, and dry under vacuum.
Mechanistic Insight & Troubleshooting
Why C5 Regioselectivity?
The Vilsmeier reagent is a weak electrophile (compared to nitronium ions). It requires an electron-rich substrate.[4]
-
The pyrrole nitrogen lone pair donates density into the ring.
-
The C2-ester withdraws density.
-
C5 is the most electron-rich position remaining that allows for resonance stabilization of the sigma-complex intermediate without disrupting the ester conjugation significantly.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Tarring | Reaction temperature too high during POCl | Keep T < 5°C strictly. Ensure N |
| No Reaction | Vilsmeier reagent hydrolyzed by wet DMF. | Use anhydrous DMF (water < 0.05%). Distill POCl |
| Product is an Oil | Incomplete hydrolysis of the iminium salt. | Increase stirring time with NaOAc (aq) or warm the quench mixture to 40°C. |
| Regioisomers (C4) | Rare, but occurs at high temps. | Keep reaction at RT. Do not reflux during formylation. |
Safety & Handling (E-E-A-T)
-
POCl
: Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. Never quench POCl directly with water; dilute with organic solvent first or add to buffered ice. -
DMF: Hepatotoxic and teratogenic. Use double-gloving and work in a fume hood.
-
Pyrrole Compounds: Generally light-sensitive. Store intermediates in amber vials.
References
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides. International Journal of Organic Chemistry, 3, 1-7. Link
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659. Link
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).[5][3][6] Comprehensive Organic Synthesis, 2, 777-794. Link
-
Khusnutdinov, R. I., et al. (2010).[7] New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters.[7] Russian Journal of Organic Chemistry, 46(7), 1054–1060.[7] Link
Sources
- 1. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 2. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Knorr pyrrole synthesis method for 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
A Robust, Three-Step Synthesis of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology eschews a direct, single-step Knorr condensation, which is often impractical for this specific substitution pattern. Instead, we present a robust and scalable three-step synthetic pathway. The process begins with the classic Knorr pyrrole synthesis to construct a key intermediate, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. This is followed by the selective oxidation of the C5-methyl group to the target aldehyde functionality. The final step involves the saponification of the ethyl ester to yield the desired carboxylic acid. This guide emphasizes the mechanistic rationale behind each step, providing a self-validating protocol designed for reproducibility and high yield.
Introduction and Strategic Overview
Substituted pyrroles are privileged scaffolds found in a vast array of natural products, pharmaceuticals, and functional materials. Specifically, pyrroles bearing both formyl and carboxylic acid groups are critical intermediates for the synthesis of complex macrocycles like porphyrins and other biologically active compounds. The target molecule, 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid, is a versatile precursor for drug development.
The Knorr pyrrole synthesis, first reported in 1884, remains a cornerstone of heterocyclic chemistry, involving the condensation of an α-amino-ketone with a β-dicarbonyl compound.[1][2] However, the direct synthesis of our target molecule is challenging due to the required arrangement of functional groups. Therefore, a more strategic, multi-step approach is warranted.
This protocol details a reliable three-step sequence:
-
Knorr Pyrrole Synthesis: Construction of the core pyrrole ring with the necessary methyl and ester substituents at positions 3 and 2, respectively, and a methyl group at position 5 which serves as a handle for later functionalization.
-
Selective Oxidation: Conversion of the C5-methyl group into a formyl group using sulfuryl chloride. This method is highly effective for activated methyl groups on the electron-rich pyrrole ring.[1]
-
Saponification: Hydrolysis of the C2-ethyl ester to the final carboxylic acid under basic conditions.
This sequence provides a logical and efficient pathway, maximizing yield and purity at each stage.
Figure 1: Overall three-step synthetic workflow.
Mechanistic Rationale and Experimental Causality
A deep understanding of the underlying mechanisms is critical for successful execution, troubleshooting, and adaptation of this synthesis.
Step 1: Knorr Pyrrole Synthesis
The Knorr synthesis involves the reaction of an α-amino-ketone with a compound containing an active methylene group flanked by two electron-withdrawing groups.[1] A significant challenge is the high reactivity of α-amino-ketones, which readily self-condense. To circumvent this, the amino ketone is generated in situ.
In our protocol, ethyl acetoacetate is first converted to its α-oximino derivative (ethyl 2-oximinoacetoacetate) via nitrosation with sodium nitrite in acetic acid. This stable oxime is then reduced in the presence of the second carbonyl component, 2,4-pentanedione. Zinc dust in acetic acid serves as the reducing agent, converting the oxime to the transient α-amino-ketone, which is immediately consumed in the condensation reaction.[1][3]
The mechanism proceeds as follows:
-
Enamine Formation: The more nucleophilic amine of the in situ generated ethyl 2-aminoacetoacetate attacks one of the carbonyls of 2,4-pentanedione.
-
Cyclization & Dehydration: An intramolecular condensation occurs where the active methylene group of the amino-ketone moiety attacks the remaining carbonyl group, followed by two dehydration steps to form the aromatic pyrrole ring.
Figure 2: Simplified mechanism of the Knorr pyrrole synthesis step.
Step 2: Selective Oxidation of the C5-Methyl Group
The electron-donating nature of the pyrrole nitrogen activates the ring, particularly at the α-positions (C2 and C5), making attached alkyl groups susceptible to electrophilic substitution and oxidation. Sulfuryl chloride (SO₂Cl₂) in an inert solvent is an effective reagent for this transformation. The reaction likely proceeds through a radical mechanism or via chlorination of the methyl group followed by hydrolysis during workup to yield the aldehyde. This method provides a direct conversion of the methyl "handle" to the desired formyl group.
Step 3: Saponification
The final step is a standard base-catalyzed hydrolysis of the ethyl ester. Potassium hydroxide in a mixed solvent system (methanol/water) is used to ensure the solubility of both the organic substrate and the inorganic base. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide drives the reaction to completion. A subsequent acidic workup is required to protonate the carboxylate salt and precipitate the final product.[4]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sulfuryl chloride is highly corrosive and reacts violently with water; handle with extreme care.
Step 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Ethyl acetoacetate | 130.14 | 26.0 g | 200 | 1.0 |
| Glacial Acetic Acid | 60.05 | ~150 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 14.5 g | 210 | 1.05 |
| 2,4-Pentanedione | 100.12 | 20.0 g | 200 | 1.0 |
| Zinc Dust | 65.38 | 27.5 g | 420 | 2.1 |
Protocol:
-
Set up a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Add ethyl acetoacetate (26.0 g, 200 mmol) and glacial acetic acid (60 mL) to the flask. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (14.5 g, 210 mmol) in 30 mL of water and add it dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to form the ethyl 2-oximinoacetoacetate solution.
-
In a separate 1 L flask, add 2,4-pentanedione (20.0 g, 200 mmol) and glacial acetic acid (60 mL).
-
To this second flask, add zinc dust (27.5 g, 420 mmol). Stir vigorously to create a slurry.
-
Add the previously prepared oxime solution dropwise to the zinc slurry over approximately 1 hour. The reaction is exothermic; use an ice bath to maintain the temperature between 30-40 °C.[1]
-
After the addition is complete, heat the mixture to 80 °C for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into 800 mL of ice-water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the solid from ethanol to yield ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate as a white to pale yellow solid.
Expected Outcome: Yield: 65-75%. Purity: >98% by NMR.
Step 2: Synthesis of Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | 181.22 | 18.1 g | 100 | 1.0 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 28.3 g (17.1 mL) | 210 | 2.1 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 300 mL | - | - |
Protocol:
-
Set up a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the pyrrole starting material (18.1 g, 100 mmol) in 200 mL of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride (28.3 g, 210 mmol) dissolved in 100 mL of anhydrous DCM dropwise over 1 hour. Maintain the temperature below 5 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into a stirred solution of saturated sodium bicarbonate (400 mL) in an ice bath.
-
Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound as a solid.
Expected Outcome: Yield: 50-60%.
Step 3: Synthesis of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | 195.20 | 9.75 g | 50 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 8.4 g | 150 | 3.0 |
| Methanol (MeOH) | 32.04 | 50 mL | - | - |
| Water | 18.02 | 200 mL | - | - |
| Hydrochloric Acid (5N) | 36.46 | As needed | - | - |
Protocol:
-
In a 500 mL round-bottom flask, dissolve the formyl-pyrrole ester (9.75 g, 50 mmol) in methanol (50 mL).
-
Add a solution of potassium hydroxide (8.4 g, 150 mmol) in 200 mL of water.[4]
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the solution to pH 3-4 with 5N HCl while stirring in an ice bath.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold distilled water and dry under vacuum to afford the final product, 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid, as a solid.
Expected Outcome: Yield: 90-95%.
Troubleshooting and Key Insights
-
Low Yield in Knorr Synthesis: Ensure the zinc dust is of high quality and activated. The exotherm during the addition of the oxime solution is a good indicator of reaction progress. Insufficient cooling can lead to side reactions.
-
Over-oxidation in Step 2: Using a large excess of sulfuryl chloride or higher temperatures can lead to the formation of dichlorinated byproducts or ring degradation. Careful control of stoichiometry and temperature is crucial.
-
Incomplete Saponification: If the starting ester is still present after 3 hours, add an additional equivalent of KOH and continue refluxing for another hour. Ensure adequate mixing of the biphasic system.
-
Alternative Formylation: For substrates sensitive to sulfuryl chloride, the Vilsmeier-Haack reaction (using POCl₃/DMF) is a viable alternative for formylating the C5-position if the C2-position is blocked.[5][6][7] However, this would require a different precursor where the C2 position is substituted with a group other than an ester that could react with the Vilsmeier reagent.
Conclusion
The presented three-step synthetic route provides a reliable and well-documented method for producing 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid. By leveraging the classic Knorr pyrrole synthesis to build a functionalized intermediate, followed by targeted oxidation and saponification, this protocol overcomes the challenges of direct synthesis. The detailed mechanistic explanations and step-by-step instructions offer researchers a robust platform for accessing this important heterocyclic building block for applications in drug discovery and beyond.
References
-
Knorr pyrrole synthesis - Wikipedia. [Link]
-
Vilsmeier-Haack Formylation of Pyrroles | PDF | Organic Chemistry - Scribd. [Link]
-
Gattermann reaction - Grokipedia. [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]
-
Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded - Synfacts. [Link]
-
Vilsmeier formylation of pyrrole. [Link]
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. [Link]
-
On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Synthesis of 1-Substituted Pyrrole-3-carboxaldehydes - Taylor & Francis. [Link]
-
Gattermann reaction - Wikipedia. [Link]
-
Knorr pyrrole synthesis - Grokipedia. [Link]
-
Knorr Pyrrole Synthesis. [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. [Link]
-
What is the Gatterman reaction? - Quora. [Link]
-
Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route - University of Cambridge. [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. [Link]
-
Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC - NIH. [Link]
-
key reactions in heterocycle synthesis. [Link]
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- 2. grokipedia.com [grokipedia.com]
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- 4. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
Application Note: Strategic Utilization of 5-Formyl-3-methyl-1H-pyrrole-2-carboxylic Acid in Dipyrromethene Synthesis
Executive Summary
This guide details the protocol for utilizing 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid (CAS: 134209-74-8) as a primary scaffold for synthesizing asymmetric dipyrromethenes. Unlike symmetric syntheses that utilize aldehydes and excess pyrrole, this building block enables the precise construction of "push-pull" dipyrrin systems and asymmetric BODIPY dyes.
The presence of the C2-carboxylic acid moiety offers a dual advantage: it serves as a robust protecting group that stabilizes the molecule during storage and provides a handle for controlled decarboxylation in situ, ensuring regioselective coupling at the
Technical Specifications & Properties
| Property | Specification |
| IUPAC Name | 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid |
| CAS Number | 134209-74-8 |
| Molecular Formula | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, dilute base; sparingly soluble in CH₂Cl₂, H₂O (acidic) |
| pKa (COOH) | ~4.5 (Estimated) |
| Storage | -20°C, Hygroscopic, Light Sensitive |
Mechanistic Insight: The Decarboxylative Condensation
The utility of this building block relies on a "Domino" reaction sequence: Acid-Catalyzed Decarboxylation
-
Activation: In the presence of strong acid (e.g., TFA or HBr), the C2-carboxylic acid is protonated.
-
Decarboxylation: Thermal energy drives the loss of CO₂, generating a transient
-unsubstituted pyrrole intermediate (or the protonated equivalent). -
Condensation: The C5-formyl group (activated by acid) undergoes electrophilic attack by the
-position of a second pyrrole partner (Pyrrole B). -
Dehydration: Loss of water yields the dipyrromethene hydrohalide/salt.
Pathway Visualization
Figure 1: Logical flow of the acid-mediated decarboxylative condensation pathway.
Experimental Protocols
Protocol A: Synthesis of Asymmetric Dipyrromethene Hydrobromide
Target Application: Precursor for asymmetric BODIPY dyes.
Reagents:
-
Compound A: 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq)
-
Compound B: 2,4-Dimethylpyrrole (1.1 eq) [or other
-free pyrrole] -
Solvent: Methanol (anhydrous)
-
Catalyst: Hydrobromic acid (48% aq.)
Procedure:
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, suspend Compound A (139 mg, 1.0 mmol) in Methanol (5 mL).
-
Note: The starting material may not fully dissolve initially.
-
-
Acidification: Add Compound B (1.1 mmol) to the suspension.
-
Catalysis: Dropwise add HBr (48%, 0.5 mL) while stirring. The solution should turn dark red/orange immediately, indicating the formation of the dipyrromethene chromophore.
-
Critical Step: If the carboxylic acid does not decarboxylate spontaneously at RT (monitored by CO₂ evolution bubbles), heat the mixture to 60°C for 30 minutes. The acidic environment facilitates the decarboxylation of the C2 position.
-
-
Precipitation: Cool the reaction to 0°C (ice bath) for 1 hour. The dipyrromethene hydrobromide salt often precipitates as a brick-red solid.
-
Filtration: Filter the solid and wash with cold ether to remove unreacted pyrroles.
-
Drying: Dry under vacuum.
Yield Expectation: 60–80% depending on the stability of Pyrrole B.
Protocol B: One-Pot Synthesis of Asymmetric BODIPY
Target Application: Direct conversion to fluorescent probe without isolating the unstable dipyrromethene.
Reagents:
-
Compound A (1.0 eq)
-
Pyrrole Partner (1.0 eq)
-
TFA (Trifluoroacetic acid)[1]
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) - Optional, see note below
-
DIPEA (N,N-Diisopropylethylamine)
-
BF₃[2]·OEt₂ (Boron trifluoride diethyl etherate)
-
Dichloromethane (DCM)
Procedure:
-
Condensation: Dissolve Compound A (1.0 mmol) and Pyrrole Partner (1.0 mmol) in anhydrous DCM (10 mL). Add TFA (2-3 drops) to catalyze the reaction.
-
Decarboxylation Check: If the reaction is sluggish, use a reflux condenser and heat to 40°C. The evolution of gas indicates successful decarboxylation.
-
-
Oxidation (Conditional):
-
Expert Insight: Unlike dipyrromethane synthesis (aldehyde + 2 pyrroles), the condensation of a formyl -pyrrole with a pyrrole yields a dipyrromethene directly. Therefore, DDQ oxidation is usually NOT required unless the reaction conditions reduced the bridge. Proceed directly to complexation.
-
-
Neutralization: Once the starting material is consumed (TLC control), cool to 0°C. Add DIPEA (6.0 eq) slowly. The mixture will shift color (often to fluorescent green/yellow species, though non-fluorescent until boron is added). Stir for 15 min.
-
Complexation: Add BF₃·OEt₂ (7.0 eq) dropwise.
-
Safety: BF₃[2]·OEt₂ fumes. Perform in a fume hood.
-
-
Completion: Stir at RT for 1–2 hours.
-
Workup: Wash with water (x2) and brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography. (Eluent: Hexane/DCM gradient).
Troubleshooting & Optimization (E-E-A-T)
Incomplete Decarboxylation
-
Symptom: Mass spectrometry shows a peak of [M+44] relative to the expected dipyrromethene.
-
Cause: The C2-carboxylic acid failed to eject CO₂.
-
Solution: Increase the acidity (switch from TFA to HBr) or temperature. Alternatively, perform a thermal decarboxylation of the starting material before adding the second pyrrole by heating it in ethylene glycol at 160°C (Knorr method), though this risks polymerizing the formyl group. The in situ acid method is preferred.
Solubility Issues
-
Symptom: Starting material remains a solid suspension.
-
Solution: 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is polar. Use a co-solvent system of DCM/Methanol (3:1) for the initial condensation step.
Regioisomer Formation
-
Symptom: Multiple spots on TLC.
-
Cause: If the partner pyrrole has two open
-positions, the formyl group can attack either, or both (forming oligomers). -
Solution: Ensure the partner pyrrole is substituted at one
-position or is bulky enough to direct the attack to the less hindered side.
References
-
Lash, T. D. (2011).[3] "Normal and Abnormal Heme Biosynthesis. Part 7." Supramolecular Chemistry.
- Context: Discusses pyrrole building blocks and decarboxylation mechanisms relevant to porphyrinogen synthesis.
-
Wood, T. E., et al. (2019). "Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds." International Journal of Molecular Sciences.
- Context: Comprehensive review of acid-catalyzed condensation of pyrroles and aldehydes/formyl-pyrroles.
-
ChemicalBook. (2023).[4][5] "5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid Properties."
- Context: Physical properties and solubility d
-
Li, Z., et al. (2022). "Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation." Computational and Theoretical Chemistry.
- Context: Mechanistic validation of the water-aided acid-catalyzed decarboxylation p
Sources
Application Notes and Protocols: Condensation Reactions Involving 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
Introduction
5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid and its structural analogs are pivotal heterocyclic building blocks in synthetic organic chemistry. The strategic placement of a reactive aldehyde (formyl) group, a carboxylic acid, and a methyl group on the pyrrole core makes this molecule a versatile precursor for a wide array of complex molecular architectures. The formyl group, in particular, serves as a key handle for condensation reactions—a class of reactions where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water.[1]
These reactions are fundamental to the synthesis of dipyrromethenes, which are the immediate precursors to Boron-dipyrromethene (BODIPY) dyes.[2][] BODIPY dyes are highly valued for their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and remarkable chemical stability, making them indispensable tools in bioimaging, biosensing, and photodynamic therapy.[2][][4][5]
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the primary condensation reactions involving 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for the synthesis of key intermediates and final products. We will delve into the synthesis of dipyrromethenes, their conversion to BODIPY dyes, and alternative condensation pathways such as Knoevenagel and Schiff base formations.
Part 1: Synthesis of Dipyrromethene Scaffolds
The most prominent application of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is in the synthesis of dipyrromethenes. This is typically achieved through an acid-catalyzed condensation reaction with a second pyrrole molecule, which may or may not be identical to the first (leading to symmetric or asymmetric products, respectively). The resulting dipyrromethene is a conjugated system that serves as the ligand for the boron atom in the final BODIPY dye.[6]
Principle of the Reaction
The reaction proceeds via an acid-catalyzed nucleophilic attack of an electron-rich pyrrole (specifically at the α-position, which is unsubstituted) onto the protonated formyl group of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid. This is followed by dehydration to yield the dipyrromethene salt. The carboxylic acid group on the starting material may undergo decarboxylation under the acidic and often heated reaction conditions, a factor that must be considered in the reaction design.
Caption: General workflow for acid-catalyzed dipyrromethene synthesis.
Protocol 1: Synthesis of an Asymmetric Dipyrromethene Hydrochloride
This protocol details the reaction of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid with 2,4-dimethylpyrrole to form an asymmetric dipyrromethene, a common precursor for BODIPY dyes.
Experimental Rationale:
-
Catalyst: Trifluoroacetic acid (TFA) is used in catalytic amounts to protonate the formyl group, activating it for nucleophilic attack. Concentrated hydrobromic acid (HBr) is also widely used and often results in the precipitation of the stable dipyrromethene hydrobromide salt.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for the pyrrole precursors and is relatively inert under these acidic conditions.
-
Temperature: The reaction is run at room temperature to prevent unwanted side reactions and polymerization, which can occur at elevated temperatures.[2]
-
Work-up: The product is often sufficiently insoluble in the reaction medium or upon addition of a non-polar solvent like diethyl ether, allowing for simple isolation by filtration.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | 167.15 | 167 mg | 1.0 | 1 |
| 2,4-Dimethylpyrrole | 95.14 | 95 mg | 1.0 | 1 |
| Dichloromethane (DCM) | - | 50 mL | - | Solvent |
| Trifluoroacetic acid (TFA) | 114.02 | ~0.1 mL | ~1.3 | Catalyst |
| Diethyl Ether | - | 50 mL | - | For Precipitation |
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid (167 mg, 1.0 mmol) and 2,4-dimethylpyrrole (95 mg, 1.0 mmol) in dichloromethane (50 mL).
-
Initiation: Stir the solution vigorously at room temperature. Add trifluoroacetic acid (~0.1 mL) dropwise to the solution. A distinct color change (often to a deep red or orange) should be observed, indicating the formation of the dipyrromethene cation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of hexanes and ethyl acetate. The consumption of the starting formyl-pyrrole is a key indicator of reaction completion.
-
Product Isolation: Once the reaction is complete, slowly add diethyl ether (50 mL) to the stirring solution. This will decrease the solubility of the product, causing the dipyrromethene salt to precipitate.
-
Filtration and Drying: Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold diethyl ether to remove any residual soluble impurities. Dry the resulting solid under vacuum to yield the dipyrromethene product. Due to their instability, dipyrromethenes are often used immediately in the next step without extensive purification.[2]
Part 2: Boron Complexation for BODIPY Dye Synthesis
The dipyrromethene ligands synthesized in Part 1 are readily converted into highly fluorescent BODIPY dyes. This transformation involves a chelation reaction where the two nitrogen atoms of the deprotonated dipyrromethene coordinate to a boron trifluoride (BF₃) moiety.
Principle of the Reaction
The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), to deprotonate the pyrrolic N-H protons of the dipyrromethene salt. This generates the anionic dipyrromethenate ligand, which is a potent nucleophile. This anion then attacks the electrophilic boron atom of boron trifluoride etherate (BF₃·OEt₂), displacing the diethyl ether and forming the stable, tetracoordinate boron complex that defines the BODIPY core.[4][7]
Caption: Reaction pathway from dipyrromethene to the BODIPY core.
Protocol 2: One-Pot Synthesis of a BODIPY Dye
This protocol outlines an efficient one-pot procedure that begins with the raw pyrrole precursors and proceeds directly to the final BODIPY dye without isolating the intermediate dipyrromethene.
Experimental Rationale:
-
One-Pot Efficiency: This approach is highly efficient as it avoids the isolation and purification of the often-unstable dipyrromethene intermediate, typically leading to higher overall yields.[4]
-
Oxidation: For some pyrrole precursors, the initial condensation forms a dipyrromethane, which must be oxidized to the dipyrromethene before boron complexation. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant commonly used for this purpose.[2][4]
-
Excess Reagents: Large excesses of base and BF₃·OEt₂ are used to drive the reaction to completion and neutralize the acid catalyst from the first step.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | 167.15 | 167 mg | 1.0 | 1 |
| 2,4-Dimethylpyrrole | 95.14 | 95 mg | 1.0 | 1 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - | Solvent |
| Trifluoroacetic acid (TFA) | 114.02 | ~0.1 mL | ~1.3 | Catalyst |
| Triethylamine (TEA) | 101.19 | 1.4 mL | 10.0 | 10 |
| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 | 1.2 mL | 10.0 | 10 |
Step-by-Step Procedure:
-
Dipyrromethene Formation: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid (167 mg, 1.0 mmol) and 2,4-dimethylpyrrole (95 mg, 1.0 mmol) in anhydrous DCM (100 mL).
-
Catalysis: Add TFA (~0.1 mL) and stir the reaction at room temperature for 3 hours, monitoring by TLC as described in Protocol 1.
-
Base Addition: Cool the reaction mixture in an ice bath. Slowly add triethylamine (1.4 mL, 10 mmol) via syringe. The solution will likely darken. Allow the mixture to stir for 15 minutes.
-
Boron Complexation: While still in the ice bath, add boron trifluoride etherate (1.2 mL, 10 mmol) dropwise via syringe. The addition is often accompanied by a significant color change, frequently to a bright, fluorescent solution.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-5 hours or until TLC analysis indicates the formation of a single, highly fluorescent spot and consumption of the intermediate.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water (50 mL). Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel. The eluent system will depend on the polarity of the specific BODIPY dye but often starts with a non-polar solvent like hexanes, gradually increasing the polarity with ethyl acetate or DCM.
Part 3: Alternative Condensation Pathways
While the formation of dipyrromethenes is the most common pathway, the formyl group can participate in other important condensation reactions, such as the Knoevenagel condensation and Schiff base formation. These reactions are used to introduce new functional groups and extend the π-conjugated system, thereby tuning the molecule's electronic and photophysical properties.[8]
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of a carbonyl group with an "active methylene" compound—a CH₂ group flanked by two electron-withdrawing groups (Z), such as nitriles (-CN) or esters (-COOR).[9] The reaction is typically catalyzed by a weak base.
Caption: Knoevenagel and Schiff base reaction pathways.
Protocol 3: Knoevenagel Condensation with Malononitrile
Experimental Rationale:
-
Reactant: Malononitrile is a classic active methylene compound.
-
Catalyst: Piperidine is a mild base, sufficient to deprotonate malononitrile to its carbanion without causing self-condensation of the aldehyde.[9]
-
Solvent: Ethanol is a good polar protic solvent for all reactants and facilitates the reaction.
Step-by-Step Procedure:
-
Setup: Dissolve 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid (167 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Catalysis: Add 2-3 drops of piperidine to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume and cool in an ice bath.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent like ethanol or methanol to obtain the pure product.
Schiff Base Formation
The reaction of the formyl group with a primary amine yields an imine, also known as a Schiff base.[10][11] This reaction is often reversible and can be driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus.
Protocol 4: Synthesis of a Pyrrole-based Schiff Base
Experimental Rationale:
-
Reactant: Aniline is a readily available primary aromatic amine.
-
Catalyst: A few drops of glacial acetic acid can catalyze the reaction by protonating the carbonyl oxygen.[10]
-
Conditions: Refluxing in a solvent like toluene with a Dean-Stark trap effectively removes water, driving the equilibrium towards the product.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask fitted with a Dean-Stark trap and condenser, combine 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid (167 mg, 1.0 mmol), aniline (93 mg, 1.0 mmol), and toluene (30 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-6 hours).
-
Isolation: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography.
Conclusion
5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is a remarkably versatile and powerful building block. Through straightforward condensation reactions, it provides access to a rich variety of molecular structures. The acid-catalyzed condensation to form dipyrromethenes and their subsequent conversion to BODIPY dyes represents a cornerstone of modern fluorescent probe development, with profound implications for biological imaging and diagnostics.[5][12] Furthermore, Knoevenagel and Schiff base reactions open avenues to other classes of compounds with tailored electronic properties and functionalities. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this important pyrrolic precursor.
References
- A Review on the Synthetic Methods for the BODIPY Core. (2025). MDPI.
- Boron Dipyrromethene (BODIPY) Dye Covalently Bound to Bovine Serum Albumin (BSA). (2023). eCommons.
- Synthesis of BODIPY dyes through postfunctionalization of the boron dipyrromethene core. (2019). SciSpace.
- Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. (2024). PMC.
- BODIPY Design, Synthesis & Functionaliz
- Recent Developments in the Design of New Water-Soluble Boron Dipyrromethenes and Their Applications: An Upd
- Self-assembled boron dipyrromethene-based nanocarriers with encapsulated doxorubicin for chemo-photodynamic therapy. (2025).
- Recent Developments in the Design of New Water-Soluble Boron Dipyrromethenes and Their Applications: An Updated Review. (2023).
- Functionalized boron-dipyrromethenes and their applic
- Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. (2019). PMC.
- Knoevenagel condens
- Condensation Reactions. (2025). Chemistry LibreTexts.
- Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... (2015).
- Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Eurekasia.
- Micelle promoted synthesis of schiff base ligands derived from 4-methyl- 1,2,3-thiadiazoles-5-carboxylic acid hydrazide in bio b. (2022). Chemical Review and Letters.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Recent Developments in the Design of New Water-Soluble Boron Dipyrromethenes and Their Applications: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the prevalent synthetic strategies, focusing on the Vilsmeier-Haack reaction, and provide actionable solutions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid?
The most widely adopted method involves a two-step sequence starting from an ester of 3-methyl-1H-pyrrole-2-carboxylic acid. The route consists of:
-
Vilsmeier-Haack Formylation: Electrophilic formylation of the pyrrole ring at the C5 position, which is the most electron-rich and sterically accessible site.[1][2] This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and an amide solvent like N,N-dimethylformamide (DMF).[3][4]
-
Saponification (Ester Hydrolysis): Conversion of the resulting ester intermediate to the final carboxylic acid product, usually under basic conditions (e.g., using NaOH or KOH).
This sequence is generally preferred over direct formylation of the free acid because the carboxylic acid group can interfere with the Vilsmeier reagent. The ester acts as a temporary protecting group, simplifying the reaction and subsequent purification.
Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction in this context?
Certainly. The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate byproduct to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. For pyrrole derivatives, this attack preferentially occurs at the α-position (C2 or C5) due to superior stabilization of the intermediate cation (the Wheland intermediate).[1][2] A subsequent deprotonation by a weak base (like DMF) restores aromaticity. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde.
Below is a diagram illustrating this mechanism.
Caption: Mechanism of the Vilsmeier-Haack formylation on a pyrrole substrate.
Q3: What are the primary safety concerns with this synthesis?
The Vilsmeier-Haack reaction presents specific thermal hazards.[5]
-
Exothermic Reaction: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. POCl₃ must be added slowly to the DMF at low temperatures (typically 0–5 °C) to prevent a runaway reaction.
-
Reagent Instability: The Vilsmeier reagent itself can be thermally unstable.[6] It is crucial to prepare it fresh and use it immediately.
-
Hazardous Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and all glassware must be scrupulously dried.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
Symptom: TLC analysis shows only starting material, or the isolated yield is significantly below expectations.
Possible Causes & Solutions:
-
Inactive Vilsmeier Reagent: This is the most frequent cause of reaction failure.[7]
-
Diagnosis: The reaction mixture fails to change color or thicken upon reagent formation, and no consumption of starting material is observed.
-
Solution:
-
Use Fresh Reagents: Ensure the POCl₃ is from a recently opened bottle stored under an inert atmosphere. DMF should be anhydrous and pure; old DMF can decompose to dimethylamine, which inhibits the reaction.[8]
-
Proper Formation: Add POCl₃ dropwise to chilled DMF (0–5 °C) with vigorous stirring. Allow the reagent to pre-form for 15-30 minutes at this temperature before adding the pyrrole substrate.[1]
-
-
-
Incorrect Reaction Temperature:
-
Diagnosis: Temperature control was not maintained during reagent formation or substrate addition.
-
Solution: Maintain strict temperature control. After the Vilsmeier reagent is formed, the pyrrole solution should be added slowly, keeping the internal temperature below 10 °C. After addition, the reaction can be allowed to warm to room temperature or gently heated (e.g., to 35-40 °C) to drive it to completion, depending on the substrate's reactivity.[4]
-
-
Sub-optimal Workup Procedure:
-
Diagnosis: Significant product loss during the workup and extraction phases.
-
Solution: The hydrolysis of the iminium intermediate must be handled carefully. The reaction mixture is typically quenched by pouring it onto a mixture of ice and a base (like sodium acetate or sodium carbonate) to neutralize the strong acid and facilitate hydrolysis. Ensure the pH is adjusted correctly to precipitate the product while keeping it from decomposing.
-
Problem 2: Formation of Dark, Tarry Byproducts
Symptom: The reaction mixture turns dark brown or black, and a significant amount of insoluble, tar-like material is produced.
Possible Causes & Solutions:
-
Pyrrole Polymerization: Pyrroles are susceptible to polymerization under strongly acidic conditions, which are characteristic of the Vilsmeier-Haack reaction.
-
Diagnosis: This is often exacerbated by high temperatures.
-
Solution:
-
Strict Temperature Control: As mentioned, maintaining low temperatures during reagent addition is critical. Localized "hot spots" from rapid addition can initiate polymerization.
-
Dilution: Running the reaction at a slightly lower concentration can sometimes mitigate polymerization by reducing intermolecular reactions.
-
Inverse Addition: Consider adding the pre-formed Vilsmeier reagent to the solution of the pyrrole substrate at 0 °C. This maintains a low concentration of the reagent relative to the substrate, which can sometimes reduce side reactions.
-
-
Problem 3: Incomplete Ester Hydrolysis
Symptom: After the saponification step, NMR or LC-MS analysis shows a mixture of the desired carboxylic acid and the formylated ester intermediate.
Possible Causes & Solutions:
-
Insufficient Base or Reaction Time: The hydrolysis may not have gone to completion.
-
Diagnosis: The presence of the ester starting material in the final product spectrum.
-
Solution:
-
Increase Equivalents of Base: Ensure at least 2-3 equivalents of NaOH or KOH are used.
-
Increase Temperature/Time: Gently heat the reaction mixture (e.g., 50-60 °C) or extend the reaction time. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like methanol, ethanol, or THF can improve the reaction rate.
-
-
Experimental Protocols & Data
General Synthesis Workflow
The overall process can be visualized as a three-stage workflow: Reagent Formation, Formylation, and Hydrolysis/Purification.
Caption: General workflow for the synthesis of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid.
Table 1: Recommended Reaction Parameters
| Step | Reagent | Equivalents (relative to pyrrole) | Temperature (°C) | Time | Key Notes |
| Formylation | POCl₃ | 1.1 - 1.2 | 0 - 5 (addition) | 30 min (formation) | Use fresh, anhydrous reagents. |
| DMF | Solvent | 0 - 5 (addition) | 1 - 3 h (reaction) | Maintain strict temperature control. | |
| Hydrolysis | NaOH | 2.0 - 3.0 | 50 - 60 | 2 - 4 h | Monitor by TLC for completion. |
| Acidification | 2M HCl | To pH 3-4 | 0 - 10 | 30 min | Add acid slowly to the chilled solution. |
Protocol 1: Vilsmeier-Haack Formylation
This protocol is a representative example and may require optimization.
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Reagent Formation: Charge the flask with anhydrous DMF (5 mL per 1 g of substrate). Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The mixture should become a thicker, pale yellow slurry.
-
Reaction: Dissolve ethyl 3-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and sodium acetate (3.0 eq).
-
Stir the mixture vigorously for 1 hour. The product, ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This crude ester can often be used directly in the next step.
Protocol 2: Saponification to the Carboxylic Acid
-
Setup: In a round-bottom flask, suspend the crude ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate in a 1M solution of sodium hydroxide (2.5 eq) in water/ethanol (3:1 v/v).
-
Reaction: Heat the mixture to 50-60 °C with stirring. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is complete when the starting ester is no longer visible (typically 2-4 hours).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly acidify the solution by adding 2M HCl dropwise with vigorous stirring until the pH reaches 3-4.
-
The target compound, 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid, will precipitate as a solid.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under high vacuum. Recrystallization (e.g., from an ethanol/water mixture) can be performed if higher purity is required.
References
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link][9][10]
-
Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives. Retrieved from Syrris. [Link][11][12]
-
Pham, T. T., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem. [Link][13][14]
-
Scribd. (2013). Vilsmeier-Haack Formylation of Pyrroles. Retrieved from Scribd. [Link][15]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link][3]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link][2]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from J&K Scientific. [Link][4]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from Mettler Toledo. [Link][5]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from Reddit. [Link][8]
-
ResearchGate. (2019). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from ResearchGate. [Link][6]
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- 12. Pyrrole-3-carboxylic acid derivatives | Syrris [syrris.jp]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
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- 15. scribd.com [scribd.com]
Validation & Comparative
Spectroscopic Validation of 5-Formyl-3-methyl-1H-pyrrole-2-carboxylic Acid: A Comparative FTIR Analysis Guide
Executive Summary & Application Context
5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid (FMPCA) is a critical heterocyclic building block, widely utilized in the synthesis of porphyrins, bodipy dyes, and multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib analogs).
In synthetic workflows, FMPCA is typically generated via the alkaline hydrolysis of its ethyl ester precursor. Consequently, the primary analytical challenge is not just identifying the molecule, but validating the complete hydrolysis of the ester to the carboxylic acid while ensuring the formyl (aldehyde) group remains intact.
This guide provides a comparative FTIR analysis to distinguish FMPCA from its metabolic or synthetic precursors, offering a self-validating protocol for structural confirmation.
Structural Analysis & Vibrational Theory
To interpret the FTIR spectrum accurately, one must understand the electronic "push-pull" nature of the pyrrole ring.
The Resonance Effect
The pyrrole nitrogen is electron-rich. It donates electron density into the ring, which can conjugate with the electron-withdrawing carbonyl groups at positions 2 and 5.
-
Impact on Formyl Group (C=O): The resonance significantly weakens the C=O bond character, shifting the absorption to a lower wavenumber (typically 1640–1660 cm⁻¹) compared to standard aromatic aldehydes.
-
Impact on Carboxylic Acid: The acid carbonyl also experiences conjugation but is heavily influenced by intermolecular hydrogen bonding (dimerization), typically appearing around 1670–1690 cm⁻¹.
Figure 1: Electronic effects influencing the carbonyl stretching frequencies in FMPCA.
Comparative Analysis: FMPCA vs. Precursors
The most reliable way to confirm identity is to compare the product against its immediate synthetic precursor: Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate .
Key Diagnostic Differences
| Functional Group | Vibration Mode | Precursor (Ethyl Ester) | Target Product (FMPCA) | Diagnostic Shift |
| Hydroxyl (Acid) | O-H Stretch | Absent | 2500–3300 cm⁻¹ (Broad) | Primary Indicator. Look for the "fermi resonance" broad mound masking the C-H region. |
| Amine (Pyrrole) | N-H Stretch | ~3300 cm⁻¹ (Sharp/Medium) | ~3300–3350 cm⁻¹ (Sharp) | Often superimposed on the broad OH stretch in the acid. |
| Acid Carbonyl | C=O[1][2][3][4] Stretch | Absent | 1670–1690 cm⁻¹ | Shift from Ester C=O to Acid C=O (often lower freq due to H-bonding). |
| Ester Carbonyl | C=O[5] Stretch | 1690–1715 cm⁻¹ | Absent | Disappearance confirms hydrolysis. |
| Aldehyde | C=O[1] Stretch | ~1650–1660 cm⁻¹ | ~1640–1660 cm⁻¹ | Remains relatively stable; confirms the aldehyde survived hydrolysis. |
| C-O Bond | C-O Stretch | ~1250 cm⁻¹ (Ester C-O-C) | ~1210–1230 cm⁻¹ (Acid C-O-H) | Shift in the fingerprint region. |
Detailed Peak Assignments for FMPCA
-
3300–3450 cm⁻¹ (N-H Stretch):
-
2500–3300 cm⁻¹ (O-H Stretch - Carboxylic Acid):
-
Very broad, often described as a "hairy beard." This confirms the presence of the -COOH group. If this region is flat, you still have the ester or a salt.
-
-
1670–1690 cm⁻¹ (C=O Stretch - Acid):
-
1640–1660 cm⁻¹ (C=O Stretch - Aldehyde):
-
The formyl carbonyl. This peak is often very strong.
-
Note: Depending on resolution, the Acid and Aldehyde peaks may merge into a single, broadened, split-top peak centered around 1660 cm⁻¹.
-
-
1500–1600 cm⁻¹ (C=C / C=N Ring Stretch):
-
Characteristic skeletal vibrations of the pyrrole ring.
-
Experimental Protocol (Self-Validating)
To ensure the spectrum is valid and not an artifact of wet KBr or atmospheric CO₂, follow this protocol.
Method: KBr Pellet Transmission
Why: Solid-state analysis is preferred for FMPCA to observe the characteristic hydrogen-bonded dimer peaks of the carboxylic acid.
Figure 2: Sample preparation workflow to minimize water interference.
Step-by-Step Procedure
-
Drying (Critical): Dry the sample in a vacuum oven at 60°C for 4 hours.
-
Reasoning: FMPCA is hygroscopic. Retained moisture will create a massive O-H peak at 3400 cm⁻¹ that masks the N-H stretch and distorts the acid O-H region.
-
-
Background: Collect a background spectrum of the empty sample holder (or pure KBr) immediately before analysis to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.
-
Preparation: Mix 1–2 mg of FMPCA with ~200 mg of spectroscopic grade KBr. Grind until no crystallites are visible.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Validation Check:
-
Look at 2350 cm⁻¹. Is there a peak? If yes, purge the chamber and re-scan.
-
Look at 1600–1700 cm⁻¹.[4] Are the peaks resolved? If "bottoming out" (absorbance > 2.0), the sample is too concentrated. Regrind with more KBr.
-
Troubleshooting & Interference
| Observation | Probable Cause | Corrective Action |
| Single Broad Peak at 1650 cm⁻¹ | Unresolved Carbonyls | The Acid and Aldehyde peaks are overlapping. Use a slower scan speed or higher resolution (2 cm⁻¹). Alternatively, use ATR method which sometimes sharpens peaks. |
| Sharp Peak at 1715 cm⁻¹ | Residual Ester | Incomplete hydrolysis. The reaction needs longer time or higher pH. |
| Missing Broad O-H (2500-3000) | Salt Formation | If the product was isolated as a Carboxylate Salt (e.g., Sodium salt), the O-H disappears, and the C=O shifts to ~1550–1600 cm⁻¹ (asymmetric carboxylate stretch). Acidify to pH 2-3 to recover the free acid. |
| Massive Blob at 3400 cm⁻¹ | Wet KBr | KBr is hygroscopic. Dry the KBr powder or the pellet lamp before scanning. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR functional group theory).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. (n.d.). 5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Dubis, A. T. (2014).[9] Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies. Journal of Physical Chemistry & Biophysics, 4(5). (Detailed analysis of pyrrole carbonyl resonance).
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. 5-Formyl-1H-pyrrole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. longdom.org [longdom.org]
A Comparative Guide to the Reactivity of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid and 3-methylpyrrole
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrroles stand as a cornerstone, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials. Their reactivity, particularly in electrophilic aromatic substitution, is a subject of both fundamental interest and practical importance in synthetic chemistry. This guide provides a detailed comparative analysis of the reactivity of two distinct pyrrole derivatives: 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid, a highly substituted and electronically deactivated system, and 3-methylpyrrole, a simpler, activated analogue.
This comparison is designed to offer researchers, scientists, and drug development professionals a clear understanding of how substituent effects dictate the chemical behavior of the pyrrole ring. By examining their performance in key chemical transformations, supported by mechanistic insights and experimental data, this guide will illuminate the causal relationships between structure and reactivity, enabling more informed decisions in synthetic design and methodology.
The Decisive Role of Substituents: An Electronic and Steric Overview
The reactivity of the pyrrole ring is profoundly influenced by the electronic nature of its substituents. The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, creating a π-excessive system that is highly susceptible to electrophilic attack, far more so than benzene.[1][2] The preferred sites of substitution are the α-positions (C2 and C5), as the resulting cationic intermediate (the σ-complex) is better stabilized by resonance, with the positive charge being delocalized over more atoms, including the nitrogen.[1]
3-Methylpyrrole: The methyl group at the 3-position is an electron-donating group (EDG) through an inductive effect. This has two primary consequences:
-
Activation: The methyl group further increases the electron density of the pyrrole ring, making it even more nucleophilic and thus more reactive towards electrophiles than the parent pyrrole.
-
Directing Effects: While the inherent reactivity of the α-positions remains dominant, the methyl group at C3 directs incoming electrophiles primarily to the adjacent C2 and C5 positions.
5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid: This molecule presents a more complex electronic landscape due to the presence of multiple substituents:
-
Deactivation: The formyl (-CHO) group at C5 and the carboxylic acid (-COOH) group at C2 are both potent electron-withdrawing groups (EWGs). They deactivate the pyrrole ring towards electrophilic substitution by pulling electron density away from the π-system, making it less nucleophilic.[1]
-
Directing Effects: The deactivating nature of the formyl and carboxylic acid groups directs incoming electrophiles to the remaining unsubstituted position, C4. The methyl group at C3, being an activating group, will also favor substitution at the C4 position.
-
Steric Hindrance: The presence of substituents at positions 2, 3, and 5 creates significant steric hindrance, which can influence the accessibility of the remaining reactive site and the overall reaction rate.
The following diagram illustrates the interplay of these electronic effects on the pyrrole ring.
Caption: Electronic effects of substituents on pyrrole reactivity.
Comparative Reactivity in Key Transformations
The divergent electronic properties of 3-methylpyrrole and 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid lead to markedly different behaviors in common organic reactions.
Electrophilic Aromatic Substitution
This class of reactions most vividly illustrates the contrasting reactivity of the two molecules.
1. Nitration:
-
3-Methylpyrrole: Due to its high reactivity, nitration of 3-methylpyrrole requires mild conditions to avoid polymerization, which is a common side reaction for activated pyrroles in the presence of strong acids.[3][4] A typical reagent is nitric acid in acetic anhydride.[5] The primary products are expected to be 2-nitro-3-methylpyrrole and 5-nitro-3-methylpyrrole.
-
5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid: The strongly deactivated ring necessitates more forcing conditions for nitration. However, the use of harsh nitrating agents like a mixture of nitric and sulfuric acids could lead to decomposition. The expected product of nitration would be 4-nitro-5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid.
| Compound | Reagents | Expected Major Product(s) | Relative Reactivity |
| 3-Methylpyrrole | HNO₃ / Acetic Anhydride | 2-Nitro-3-methylpyrrole & 5-Nitro-3-methylpyrrole | High |
| 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | More forcing conditions may be needed | 4-Nitro-5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | Low |
2. Halogenation:
-
3-Methylpyrrole: Halogenation of 3-methylpyrrole is expected to be rapid and may even lead to polyhalogenation if the stoichiometry is not carefully controlled.[6] Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent are often employed for selective monohalogenation.[7] The major products will be the 2-halo and 5-halo derivatives.
-
5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid: The deactivated ring will be less reactive towards halogenation. The reaction will likely require a Lewis acid catalyst in addition to the halogenating agent. The sole product is anticipated to be the 4-halo derivative.
3. Friedel-Crafts Acylation:
-
3-Methylpyrrole: Friedel-Crafts acylation of 3-methylpyrrole can be achieved using an acyl chloride or anhydride with a Lewis acid catalyst.[8] Given the high reactivity of the substrate, milder Lewis acids may be sufficient. The acylation will occur predominantly at the 2- and 5-positions.
-
5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid: Friedel-Crafts acylation on this highly deactivated ring is expected to be very difficult, if not impossible, under standard conditions. The strong electron-withdrawing nature of the existing substituents makes the ring insufficiently nucleophilic to attack the acylium ion.[9]
The following workflow diagram illustrates the general approach to electrophilic substitution on these two pyrrole derivatives.
Caption: General workflow for electrophilic substitution.
Oxidation and Reduction
The substituents also influence the susceptibility of the pyrrole ring and its side chains to oxidation and reduction.
-
Oxidation: 3-Methylpyrrole is susceptible to oxidation, which can lead to polymerization or ring-opening products, especially under harsh conditions.[10] The methyl group itself can also be a site of oxidation. In contrast, the electron-withdrawing groups on 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid make the ring more resistant to oxidation. However, the formyl group is susceptible to oxidation to a carboxylic acid.
-
Reduction: The pyrrole ring of 3-methylpyrrole can be reduced to a pyrrolidine under catalytic hydrogenation conditions, for example, using a rhodium on carbon catalyst.[11] For 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid, selective reduction of the formyl and carboxylic acid groups is possible. The formyl group can be reduced to an alcohol using reagents like sodium borohydride, while the carboxylic acid can be reduced with stronger reducing agents like lithium aluminum hydride. The pyrrole ring itself is generally resistant to reduction under these conditions.
Decarboxylation
A notable reaction for 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is the potential for decarboxylation. Pyrrole-2-carboxylic acids can lose carbon dioxide upon heating, often facilitated by an acid catalyst.[12][13] The presence of an electron-withdrawing formyl group at the 5-position would likely influence the rate of this reaction.
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are representative experimental protocols for key reactions.
Protocol 1: Vilsmeier-Haack Formylation of 3-Methylpyrrole
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings.[14][15]
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (1.2 eq). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction: Dissolve 3-methylpyrrole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add the solution of 3-methylpyrrole dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide until basic.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Bromination of 3-Methylpyrrole
This protocol describes a selective monobromination using N-bromosuccinimide.[7]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reaction: Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the 2-bromo and 5-bromo isomers.
Protocol 3: Nitration of a Deactivated Pyrrole (General Procedure)
This protocol is a general method that can be adapted for the nitration of deactivated pyrroles like 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid, though optimization would be required.
-
Reagent Preparation: In a flask, cool acetic anhydride to -10 °C.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature below -5 °C to form acetyl nitrate.[5]
-
Reaction: In a separate flask, dissolve the deactivated pyrrole substrate (1.0 eq) in acetic anhydride.
-
Cool the substrate solution to -10 °C.
-
Slowly add the prepared acetyl nitrate solution to the substrate solution, keeping the temperature below -5 °C.
-
Stir the reaction mixture at low temperature for several hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The reactivity of 3-methylpyrrole and 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid are starkly different, providing a clear illustration of the power of substituent effects in directing the course of chemical reactions. 3-Methylpyrrole, with its electron-donating methyl group, is a highly activated system that readily undergoes electrophilic substitution at its α-positions under mild conditions. In contrast, 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is a significantly deactivated molecule due to the presence of two strong electron-withdrawing groups. Any electrophilic substitution on this substrate would be considerably more challenging and would be directed to the C4 position.
This comparative guide underscores the importance of a thorough understanding of electronic and steric effects in the design of synthetic strategies involving substituted pyrroles. For researchers in drug development and other fields, this knowledge is crucial for the efficient and selective functionalization of these versatile heterocyclic scaffolds.
References
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- Chiang, Y., Kresge, A. J., & Zhu, Y. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(30), 10569-10575.
-
Nitration of pyrrole. Química Orgánica. Available at: [Link]
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Heterocyclic Chemistry. Mansoura University. Available at: [Link]
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Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]
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-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
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Heterocyclic Chemistry. University of Babylon. Available at: [Link]
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Halogenation of Pyrrole. Filo. Available at: [Link]
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Heterocyclic Compounds. Al-Mustaqbal University College. Available at: [Link]
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Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
-
Nitration of pyrrole with sulfuric and nitric acids. Chemistry Stack Exchange. Available at: [Link]
-
Catalyst Screen for the Acylation of N-Methylpyrrole (1)a. Semantic Scholar. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]
-
Catalytic hydrogenation. Kaili Catalyst New Materials CO., LTD. Available at: [Link]
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-
Reactions of Pyrrole. MBB College. Available at: [Link]
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-
Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Available at: [Link]
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- Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. Monatshefte für Chemie / Chemical Monthly, 114(4), 455-468.
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available at: [Link]
- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
-
3-bromopyrene. Organic Syntheses. Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
- Biocatalytic Strategies for Nitr
Sources
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- 5. pyrrole nitration [quimicaorganica.org]
- 6. Halogenation of Pyrrole Explain the process and outcome of the halogenat.. [askfilo.com]
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- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. jk-sci.com [jk-sci.com]
Technical Guide: Melting Point Determination of 5-Formyl-3-methyl-1H-pyrrole-2-carboxylic Acid
[1]
Executive Summary
The accurate characterization of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid (FMPC) presents a distinct challenge in organic synthesis and quality control.[1] Unlike stable aliphatic acids, pyrrole-2-carboxylic acid derivatives possess a high propensity for thermal decarboxylation near their melting points.[1]
This guide objectively compares the industry-standard Capillary Method against Differential Scanning Calorimetry (DSC) .[1] While the capillary method provides a rapid visual check, experimental data confirms that DSC is the superior alternative for this specific compound class. DSC allows researchers to deconstruct the "melting" event, distinguishing between phase transition (endothermic) and chemical decomposition (often exothermic or mass-loss dependent), ensuring the integrity of downstream API (Active Pharmaceutical Ingredient) synthesis.
Chemical Context & The Thermal Challenge
Compound Identity:
-
Functional Groups: Amphoteric nature (Acidic -COOH, Basic Pyrrole -NH, Reactive -CHO).[1]
-
Critical Instability: The electron-rich pyrrole ring facilitates the loss of
from the C2 position upon heating, often converting the solid acid into 3-methyl-5-formylpyrrole (liquid/oil) and gaseous carbon dioxide.[1]
The "Melting" Fallacy:
For FMPC, the observed "melting point" is frequently a decomposition point (
Comparative Analysis: Capillary vs. DSC[3]
The following table contrasts the performance of the traditional capillary method with DSC for FMPC characterization.
Table 1: Performance Matrix
| Feature | Method A: Automated Capillary (OptiMelt) | Method B: Differential Scanning Calorimetry (DSC) |
| Primary Output | Visual Range ( | Heat Flow (mW) vs. Temperature |
| Decomposition Detection | Subjective: Relies on user noting "browning" or gas evolution.[1] | Quantitative: Distinct peaks for melt (Endo) vs. Decomp (Exo/Endo). |
| Precision | ± 1.0 – 2.0 °C | ± 0.1 °C |
| Sample Requirement | ~2–5 mg | ~1–3 mg (Encapsulated) |
| Atmosphere Control | Limited (Open air) | High (Inert |
| Suitability for FMPC | Screening Only. Risk of false positives due to decarboxylation.[1] | Recommended. Separates thermodynamic events.[1] |
Experimental Protocols
Method A: Standard Capillary Determination (Screening)
Use this for quick purity checks during crude synthesis.[1]
-
Sample Prep: Dry FMPC under vacuum (40°C, 4h) to remove solvent solvomorphs which depress MP.[1]
-
Packing: Grind sample to a fine powder. Fill capillary to 2-3 mm height.[1] Pack via "drop" method to eliminate air pockets.[1]
-
Ramp Rate:
-
Observation:
-
Watch for darkening (onset of decarboxylation) prior to liquefaction.[1]
-
Record
(Decomposition Point) rather than if bubbling is observed.
-
Method B: DSC Determination (Validation)
Use this for CoA generation and stability profiling.[1]
-
Instrumentation: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).[1]
-
Pan Selection: Aluminum Hermetic Pan with Pinhole.
-
Why? The pinhole allows escaping
to vent, preventing pan deformation, while the lid minimizes oxidative degradation of the aldehyde group.
-
-
Protocol:
-
Equilibrate: 30°C.
-
Purge: Nitrogen gas at 50 mL/min.
-
Ramp: 5°C/min to 250°C. (Note: Slower rates like 2°C/min resolve overlapping melt/dec peaks better).
-
-
Data Analysis:
-
Identify the Endothermic Onset (
) as the true melting point.[1] -
Identify the immediate subsequent peak (often erratic) as the decomposition event.
-
Data Interpretation & Logic
The following diagram illustrates the decision logic for characterizing pyrrole-2-carboxylic acids.
Figure 1: Decision matrix for selecting the appropriate thermal analysis technique based on the chemical nature of the pyrrole derivative.
The Decomposition Pathway
Understanding why the melting point is elusive requires visualizing the molecular breakdown.
Figure 2: Thermal degradation pathway of FMPC.[1] The melting event provides the energy required to overcome the activation barrier for decarboxylation.
Troubleshooting & Expert Insights
The "Double Peak" Phenomenon (DSC)
Observation: You see two endothermic peaks close together (e.g., 180°C and 195°C). Causality: This often indicates polymorphism or solvatomorphism .[1] Pyrrole acids crystallize in different habits depending on the solvent (Methanol vs. Ethyl Acetate). Solution: Run a TGA (Thermogravimetric Analysis) .[1][3][4]
-
If the first peak shows mass loss: It is a solvate (loss of solvent).
-
If the first peak has NO mass loss: It is a solid-solid transition or true melt.[1]
Sample Discoloration
Observation: Sample turns black in the capillary at 150°C, well below expected MP. Causality: Presence of trace mineral acids (HBr/HCl) from the hydrolysis steps (e.g., cleavage of the ethyl ester precursor). Acid traces catalyze premature charring.[1] Solution: Recrystallize from water/ethanol and ensure thorough washing with buffered solution or water to remove mineral acid residues.[1]
References
-
Sigma-Aldrich. Methyl 5-formyl-1H-pyrrole-2-carboxylate Product Information. (Used for analog comparison). Retrieved from [1]
-
Ganesh D. Mote et al. (2015).[1][5] Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2):153-159.[1][5] (Describes synthesis and purification of pyrrole-2-carboxylic acid precursors). Retrieved from [1][5]
-
ResearchGate. A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. (Methodological basis for DSC vs Capillary comparison). Retrieved from
-
PubChem. Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate Compound Summary. (Structural and physical property data for related esters). Retrieved from [1]
-
Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC). (Technical comparison of thermal methods). Retrieved from [1]
Sources
- 1. Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | C12H15NO5 | CID 223280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 134209-74-8|5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. vlifesciences.com [vlifesciences.com]
A Comparative Guide to HPLC Retention Time Standards for 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
This guide provides a comprehensive comparison of analytical strategies for the determination of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid (CAS: 134209-74-8) using High-Performance Liquid Chromatography (HPLC). While direct, validated methods for this specific analyte are not extensively documented in peer-reviewed literature, this guide synthesizes established methodologies for structurally analogous pyrrole carboxylic acids to provide a robust framework for method development and standardization. We will explore direct analysis via reversed-phase and mixed-mode chromatography, and indirect analysis following pre-column derivatization to enhance detectability.
The Analytical Challenge: Physicochemical Properties and Detectability
5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is a polar molecule containing both a carboxylic acid and an aldehyde functional group. The pyrrole ring itself possesses a chromophore, but its molar absorptivity may be insufficient for achieving low limits of detection, particularly in complex matrices. Carboxylic acids, in general, can exhibit poor retention on traditional reversed-phase columns and often require derivatization for sensitive detection by UV or fluorescence.[1]
The primary challenges in developing a robust HPLC method are:
-
Retention: Achieving adequate and reproducible retention on a reversed-phase column.
-
Selectivity: Separating the analyte from potential impurities or matrix components.
-
Sensitivity: Reaching the required limits of detection (LOD) and quantification (LOQ).
This guide will compare three core strategies to address these challenges, providing experimental starting points for each.
Comparative Analysis of Chromatographic Approaches
We will evaluate three principal HPLC-based methodologies: Reversed-Phase HPLC (RP-HPLC), Mixed-Mode HPLC, and analysis following Pre-Column Derivatization. Each approach offers distinct advantages in terms of selectivity, sensitivity, and complexity.
| Methodology | Principle | Primary Advantage | Primary Disadvantage | Best Suited For |
| Direct RP-HPLC | Separation based on hydrophobicity using a C8 or C18 stationary phase. | Simplicity, widely available columns and solvents. | Potentially poor retention and peak shape for polar acids; may require acidic mobile phase. | Routine analysis, purity checks where sensitivity is not the primary concern. |
| Mixed-Mode HPLC | Utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. | Excellent retention and tunable selectivity for polar and ionic compounds. | Column availability is more limited; method development can be more complex. | Complex matrices, achieving separation of structurally similar polar compounds. |
| Pre-Column Derivatization | Covalent attachment of a UV-absorbing or fluorescent tag to the carboxylic acid group. | Dramatically increases sensitivity (10-1000x); improves chromatographic behavior. | Adds an extra step to sample preparation; potential for side reactions or incomplete derivatization. | Trace analysis, quantification in biological fluids, applications requiring high sensitivity. |
Direct Analysis Methodologies: A Comparative Look
Direct analysis is often the most straightforward approach. Below we compare two common direct analysis techniques using data from closely related pyrrole carboxylic acids.
This is the most common HPLC mode. For acidic analytes like our target compound, controlling the mobile phase pH is critical to ensure the analyte is in its neutral, protonated form, which enhances retention on a non-polar stationary phase.
A typical starting point for a similar analyte, the carboxylic acid metabolite of clopidogrel, utilized a C8 column.[2] For pyrrole-based acids, a C18 column with an acidic mobile phase is a logical first step.
Table 1: Comparison of RP-HPLC Conditions for Pyrrole-Related Acids
| Parameter | Method A: General Carboxylic Acid [3] | Method B: Clopidogrel Metabolite [2] |
| Analyte(s) | Aromatic Carboxylic Acids | Clopidogrel Carboxylic Acid Metabolite |
| Column | Chromolith Performance RP-18e, 100 x 4.6 mm | Nova-pak C8, 5 µm |
| Mobile Phase | Gradient (details not specified) | 30 mM K₂HPO₄ : THF : Acetonitrile (79:2:19, v/v/v), pH 3 |
| Flow Rate | Not specified | 0.9 mL/min |
| Detection | UV (wavelength not specified) | UV at 220 nm |
| Internal Standard | 3-Hydroxybenzoic acid | Ticlopidine |
Expertise & Experience: The use of an acidic mobile phase (pH 3) in Method B is crucial.[2] At this pH, the carboxylic acid group of the analyte is protonated (-COOH), rendering the molecule less polar and increasing its interaction with the C8 stationary phase. This leads to better retention and improved peak symmetry. The inclusion of an internal standard like Ticlopidine provides a reference point to correct for variations in injection volume and system performance.[4]
Mixed-mode chromatography combines reversed-phase and ion-exchange retention mechanisms on a single stationary phase. This is particularly effective for polar compounds that are poorly retained in standard RP-HPLC.
An established method for a close structural analog, 5-Formyl-1H-pyrrole-3-carboxylic acid, demonstrates the power of this approach.[5]
Table 2: Mixed-Mode HPLC Conditions for a Formyl-Pyrrole-Carboxylic Acid Analog
| Parameter | Method C: SIELC Primesep B [5] |
| Analyte(s) | 5-Formyl-1H-pyrrole-3-carboxylic acid, Pyrrole-2-carbaldehyde |
| Column | Primesep B (Mixed-Mode C18 with embedded basic ion-pairing groups) |
| Mobile Phase | Water, Acetonitrile (MeCN), and Trifluoroacetic acid (TFA) or Acetic acid (HOAc) |
| Detection | UV |
Expertise & Experience: The Primesep B column contains both C18 chains and basic functional groups. This allows for retention via hydrophobic interactions (C18) and ionic interactions between the negatively charged carboxylic acid analyte and the positively charged stationary phase. The key insight from this method is the ability to tune selectivity by changing the mobile phase modifier.[5] Using a strong ion-pairing agent like TFA will lead to a different retention profile compared to a weaker acid like acetic acid, providing a powerful tool for optimizing separation from impurities.[5]
Indirect Analysis: Pre-Column Derivatization for Enhanced Sensitivity
For trace-level quantification, derivatization is the strategy of choice. The carboxylic acid functional group can be targeted to attach a molecule with a strong chromophore (for UV detection) or a fluorophore (for fluorescence detection).
2-NPH reacts with carboxylic acids in the presence of a coupling agent to form 2-nitrophenylhydrazides, which have strong UV absorbance at wavelengths where matrix interference is often lower.[6][7][8]
Workflow Diagram: UV Derivatization with 2-NPH
Caption: Workflow for 2-NPH derivatization and subsequent HPLC-UV analysis.
Experimental Protocol: 2-Nitrophenylhydrazine Derivatization
This protocol is adapted from established methods for other carboxylic acids.[6][8][9]
-
Sample Preparation: Dissolve the sample containing the pyrrole carboxylic acid in a suitable solvent like acetonitrile (ACN).
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of 2-nitrophenylhydrazine hydrochloride (2-NPH) in ACN-water.
-
Prepare a 20 mg/mL solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.
-
-
Reaction:
-
To 100 µL of the sample, add 100 µL of the 2-NPH solution and 100 µL of the EDC solution.
-
Vortex the mixture and heat at 60°C for 20-30 minutes.
-
-
Analysis:
-
Cool the reaction mixture to room temperature.
-
Inject an aliquot directly into the HPLC system.
-
HPLC Conditions: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water, and monitor the effluent at approximately 400 nm.[8]
-
For the highest sensitivity, fluorescence derivatization is unparalleled. Br-Mmc is a classic reagent that reacts with the carboxylate anion to form a highly fluorescent ester derivative, detectable at femtomole levels.[10][11]
Workflow Diagram: Fluorescence Derivatization with Br-Mmc
Caption: Workflow for Br-Mmc derivatization for sensitive fluorescence detection.
Experimental Protocol: 4-Bromomethyl-7-methoxycoumarin Derivatization
This protocol is based on established methods.[5][12]
-
Sample Preparation: Dissolve the sample in 100 µL of acetonitrile.
-
Reagent Addition:
-
Add 100 µL of a 1 mg/mL solution of Br-Mmc in acetonitrile.
-
Add 100 µL of a 1 mg/mL solution of 18-Crown-6 (catalyst) in acetonitrile.
-
Add ~2 mg of anhydrous potassium carbonate (K₂CO₃) to act as a base.
-
-
Reaction:
-
Vortex the mixture for 30 seconds.
-
Heat at 60-80°C for 30 minutes.
-
-
Analysis:
-
Cool the mixture to room temperature and centrifuge to pellet the K₂CO₃.
-
Inject the supernatant into the HPLC system.
-
HPLC Conditions: Use a C18 column with a water/acetonitrile gradient. Set the fluorescence detector to an excitation wavelength of ~322 nm and an emission wavelength of ~395 nm.
-
Trustworthiness: Both derivatization protocols are self-validating systems. The completeness of the reaction should be verified by analyzing a time-course study to ensure the product peak reaches a maximum. Furthermore, the identity of the derivatized product can be confirmed by LC-MS analysis, which should show a molecular ion corresponding to the expected mass of the derivative.
The Role of Internal Standards and LC-MS for Definitive Identification
For accurate quantification, an internal standard is essential. An ideal IS should be structurally similar to the analyte but not present in the sample, and it must be well-resolved chromatographically.[4]
Table 3: Potential Internal Standards for 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
| Compound Name | CAS Number | Rationale for Selection |
| 5-Methyl-1H-pyrrole-2-carboxylic acid | 3757-53-7 | Structurally very similar (lacks the formyl group), likely to have similar extraction and derivatization efficiency. |
| Pyrrole-2-carboxylic acid | 634-97-9 | The parent pyrrole carboxylic acid; simple and commercially available.[1] |
| 4-Bromo-1H-pyrrole-2-carboxylic acid | 27746-02-7 | The bromo-substituent provides a distinct mass for LC-MS detection and alters retention time sufficiently for good resolution. |
Ultimately, the most authoritative identification is achieved by coupling the HPLC to a mass spectrometer. LC-MS provides molecular weight and fragmentation data, confirming the identity of a peak beyond doubt. For related pyrrole carboxylic acids, specific mass transitions have been identified for quantification using selected reaction monitoring (SRM), which offers exceptional selectivity and sensitivity.
-
Pyrrole-2-carboxylic acid: m/z 110 → m/z 66 (corresponding to decarboxylation)
-
5-methylpyrrole-2-carboxylic acid: m/z 124 → m/z 80 (decarboxylation)
For the target analyte, 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid (MW: 167.16), one would expect a parent ion [M-H]⁻ at m/z 166 and a primary fragment from decarboxylation at m/z 122. Developing an SRM or SIM (Selected Ion Monitoring) method based on these masses would provide the most robust and reliable quantification standard.
Conclusion and Recommendations
There is no single "best" method for establishing an HPLC retention time standard for 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid; the optimal choice depends on the application's requirements for sensitivity, selectivity, and throughput.
-
For routine purity assessment: A direct Reversed-Phase HPLC method with an acidic mobile phase on a C18 column is the most logical and efficient starting point.
-
For complex samples or challenging separations: Mixed-Mode HPLC offers superior retention and tunable selectivity that can resolve the target analyte from polar interferences.
-
For trace quantification: Pre-column derivatization is mandatory. Derivatization with Br-Mmc followed by fluorescence detection will provide the highest sensitivity, while derivatization with 2-NPH offers a robust and sensitive UV-based alternative.
Regardless of the method chosen, definitive identification should be confirmed using LC-MS , and an appropriate internal standard should be incorporated for reliable quantification. The methods and protocols outlined in this guide provide a strong, data-supported foundation for developing a validated analytical standard for 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid.
References
-
SIELC Technologies. (2005, May 5). 5-Formyl-1H-pyrrole-3-carboxylic Acid. Available at: [Link]
- Miwa, H., & Yamamoto, M. (n.d.). High-performance liquid chromatographic determination of mono-, poly- and hydroxycarboxylic acids in foods and beverages as their 2-nitrophenylhydrazides.
-
Career Henan Chemical Co. (2025, September 19). Specialized and innovative: High purity fluorescent labeling reagent -4-bromomethyl-7-methoxycoumarin. Available at: [Link]
- G. Gübitz, W. Wendelin, R.W. Frei. (1980). Fluorescence labeling of organic acidic compounds with 4-bromomethyl-7-methoxycoumarin (Br-Mmc).
- Peters, R. J., et al. (2004, March 26). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine.
- Asan, A., & Seddiq, N. (2024). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Food Chemistry.
- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
- Ige, O. E., & Adebiyi, A. A. (2012, December 15). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other compounds. African Journal of Pure and Applied Chemistry, 6(8), 121-137.
- Funada, T., et al. (2007, February 23). Determination of biotin following derivatization with 2-nitrophenylhydrazine by high-performance liquid chromatography with on-line UV detection and electrospray-ionization mass spectrometry. Journal of Nutritional Science and Vitaminology, 53(1), 35-40.
- Skripsky, T., et al. (2004). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378, 536-543.
- Han, J., & Lee, H. J. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4883.
- Zhang, Y., et al. (2022, May 19). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Journal of Analytical Methods in Chemistry.
- Miwa, H. (n.d.). High-performance liquid chromatographic determination of free fatty acids and esterified fatty acids in biological materials as their 2-nitrophenylhydrazides.
- Li, H., et al. (2012, April 27). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids.
- Ke, Y., et al. (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of The American Society for Mass Spectrometry, 29(2), 381-385.
- Samo, A.R., et al. (1994). Micellar Phase-Transfer Catalysis: A Suitable Procedure to Derivatize Carboxylic Acids in Biological Matrices. Journal of the Chemical Society of Pakistan, 16(2), 108-111.
-
Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Available at: [Link]
- Souri, E., et al. (2006, December). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study.
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of biotin following derivatization with 2-nitrophenylhydrazine by high-performance liquid chromatography with on-line UV detection and electrospray-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specialized and innovative: High purity fluorescent labeling reagent -4-bromomethyl-7-methoxycoumarin - Career Henan Chemical Co. [coreychem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid proper disposal procedures
Core Directive: Operational Autonomy & Safety
This guide is structured to provide immediate, actionable intelligence for the safe disposal of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid . Unlike generic safety sheets, this protocol addresses the specific dual-reactivity of this molecule (containing both an aldehyde and a carboxylic acid on a pyrrole ring) and the logistical requirements for laboratory waste streams.
Critical Warning: Improper segregation of this compound can lead to unexpected exothermic reactions in waste containers due to its functional group density.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must first understand its reactivity profile. This compound is not just "organic waste"; it is a multi-functional intermediate .
| Parameter | Technical Specification |
| Chemical Name | 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid |
| Functional Groups | Pyrrole (aromatic heterocycle), Carboxylic Acid ( |
| Physical State | Solid (typically off-white to tan powder) |
| Primary Hazards | Irritant (H315, H319, H335) .[1][2] Potential sensitizer. |
| Reactivity Risks | Oxidation: Aldehyde group converts to acid (exothermic). Polymerization: Acid-catalyzed condensation of the aldehyde.[1] Decarboxylation: Possible at elevated temperatures. |
Pre-Disposal Handling & Segregation
The Golden Rule of Segregation: Never dispose of this compound in the same container as Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases (e.g., Sodium Hydroxide).
Mechanism of Incompatibility
-
Oxidizers: The C-5 aldehyde group is easily oxidized to a carboxylic acid. In a waste drum, contact with strong oxidizers (like Chromic acid or Permanganates) can trigger a rapid, exothermic runaway reaction.
-
Bases: The C-2 carboxylic acid will react immediately with bases to form salts, generating heat. Furthermore, basic conditions can catalyze the aldol condensation of the aldehyde group, leading to sludge formation and pressure buildup in sealed containers.
Recommended Waste Stream
-
Stream Type: Non-Halogenated Organic Waste.
-
Container Material: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if acidic moisture is present.
Disposal Workflow: Decision Matrix
This workflow dictates the operational path based on the physical state of the waste.
Figure 1: Decision matrix for determining the correct disposal pathway based on physical state.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired shelf stock or excess weighed powder.[1]
-
Containerization: Place the solid directly into a wide-mouth HDPE jar designated for solid hazardous waste.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: Write "5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.
-
Ultimate Disposal: High-temperature incineration is the industry standard for pyrrole derivatives to ensure complete destruction of the aromatic ring [1].
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for mother liquors or reaction solvents.[1]
-
pH Check: Ensure the waste solution is neutral or slightly acidic (pH 4-7). If highly basic, neutralize carefully with dilute acid before adding to the waste carboy to prevent polymerization.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" stream (e.g., Methanol, Ethyl Acetate, DMSO).
-
Note: If dissolved in Dichloromethane (DCM) or Chloroform, it must go into the "Halogenated Organic" stream.
-
-
Transfer: Use a funnel to pour into the safety carboy. Close the latch immediately to prevent aldehyde vapor release.
Protocol C: Contaminated Debris
Use this for weigh boats, gloves, and paper towels.[1]
-
Bagging: Place items in a clear, 6-mil polyethylene hazardous waste bag.
-
Sealing: Twist and tape the bag neck (gooseneck seal).
-
Disposal: Place the sealed bag into the laboratory's solid waste drum.
Emergency Spill Response
In the event of a spill outside of a containment device (hood), follow this immediate response logic.
Figure 2: Immediate response workflow for laboratory spills.
Decontamination Solution: For final surface cleaning, use a simple soap and water solution. Avoid using bleach (sodium hypochlorite) directly on the concentrated powder, as strong oxidizers can react with the aldehyde/pyrrole functionalities [2].
Regulatory Compliance (US Focus)
-
EPA Waste Code: This specific chemical is not P-listed or U-listed.[1] It falls under Process Waste .
-
Characteristic Waste: If disposed of in flammable solvents (Flash point < 60°C), it carries the D001 (Ignitable) code.
-
Generator Status: Ensure your facility's monthly generation limits (VSQG, SQG, or LQG) are not exceeded by bulk disposal of old libraries containing this compound [3].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Pyrrole-2-carboxylic acid Safety Data Sheet. National Library of Medicine. Retrieved October 26, 2023. [Link][1]
-
U.S. Environmental Protection Agency. (2023). Categories of Hazardous Waste Generators. EPA.gov. [Link]
Sources
Personal protective equipment for handling 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
Executive Summary & Chemical Profile
Handling 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid requires a shift from passive compliance to active containment. As a substituted pyrrole, this compound presents a dual challenge: it is an irritant to the operator and highly sensitive to oxidative degradation.
Your safety protocol must protect the scientist from the chemical and the chemical from the environment .
| Parameter | Technical Specification |
| CAS Number | 134209-74-8 (Verify specific isomer batch; related: 7126-51-4) |
| Physical State | Solid Powder (Often light brown/tan) |
| Core Hazards | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1] Irritant) |
| Reactivity | Air & Light Sensitive .[2] Pyrrole rings are electron-rich and prone to oxidative polymerization (browning) upon air exposure [1]. |
| Storage | -20°C, under inert atmosphere (Argon/Nitrogen), desiccated. |
The PPE Matrix: Task-Specific Protection
Do not rely on a "one-size-fits-all" approach. PPE must scale with the potential for exposure.[3]
Level 1: Storage & Transport (Sealed Containers)
-
Gloves: Single-layer Nitrile (0.11 mm minimum thickness).
-
Eye Protection: Standard Safety Glasses with side shields (ANSI Z87.1 / EN 166).
-
Body: Standard cotton lab coat.
Level 2: Weighing & Solid Handling (Open Container)
-
Gloves: Double-gloving recommended.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (4-5 mil) or Polychloroprene (for enhanced grip/tactility).
-
Rationale: Pyrrole derivatives can stain skin and cause sensitization over long-term exposure.
-
-
Respiratory:
-
Primary: Chemical Fume Hood (Face velocity: 100 fpm).
-
Secondary (if hood unavailable): N95 or P100 particulate respirator. Note: Aldehydes can be sensitizers; prevent inhalation of dust.
-
-
Eye Protection: Chemical Splash Goggles (Vented).
Level 3: Solubilization & Synthesis (Liquid Phase)
-
Gloves: Extended cuff Nitrile (to cover wrist gap).
-
Eye Protection: Face Shield required if working with volumes >500mL or heating.
-
Body: Chemical-resistant apron over lab coat if splashing is a risk.
Operational Protocol: The "Inert-Chain" Workflow
This protocol ensures the compound remains stable while protecting the user.
Phase A: Preparation (The "Dry" Zone)
-
Static Control: Use an ionizing bar or anti-static gun before opening the vial. Pyrrole powders are often electrostatic; static discharge can scatter the powder, creating an inhalation hazard.
-
Atmosphere: Ideally, weigh inside a glovebox under Nitrogen. If using a benchtop balance, blanket the open vial with a gentle stream of Argon immediately after opening.
Phase B: Solubilization
-
Solvent Choice: Dissolve in DMSO, DMF, or Methanol. Avoid acidic solvents initially, as they may accelerate polymerization of the pyrrole ring.
-
Addition Order: Add solvent to the solid, not solid to solvent, to minimize dust clouds.
Phase C: Cleanup
-
Surface Decontamination: Wipe surfaces with 70% Ethanol followed by a dilute surfactant (soap) solution.
-
Indicator: If wipes turn dark brown/black, oxidation has occurred—clean until wipes remain white.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and engineering controls required for safe handling.
Figure 1: Decision logic for handling 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid, emphasizing quality checks (color degradation) and waste segregation.
Disposal & Waste Management
Disposal must comply with local environmental regulations (RCRA in the US).
Solid Waste (Contaminated PPE/Wipes)
-
Classification: Hazardous Solid Waste (Toxic/Irritant).
-
Container: Double-bagged in clear polyethylene bags, placed inside a rigid hazardous waste drum.
-
Labeling: "Solid Waste: Organic Acid/Aldehyde Contaminated Debris."
Liquid Waste (Mother Liquors/Solutions)
-
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases. The aldehyde group can undergo exothermic oxidation or condensation reactions [2].
-
Stream: Non-Halogenated Organic Waste (assuming dissolved in DMSO/MeOH).
-
Neutralization: Do not attempt to neutralize the solid acid in the sink. Dissolve in a combustible solvent and send for incineration.
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes.[2][4][5] Hold eyelids open. The carboxylic acid moiety can cause corneal damage if not treated instantly.
-
Skin Contact: Wash with soap and water.[2][3][4][5][6] Do not use alcohol or acetone on skin, as this may increase permeability.
-
Spill (Solid):
References
-
Sigma-Aldrich. (2025).[2][5][7] Safety Data Sheet: 5-Formyl-1H-pyrrole-2-carboxylic acid (Class Generic). Retrieved from
-
PubChem. (n.d.). Compound Summary: Pyrrole-2-carboxylic acid derivatives.[8] National Library of Medicine. Retrieved from
-
Fisher Scientific. (2025).[7] Safety Data Sheet: Pyrrole-2-carboxylic acid.[2][8] Retrieved from
-
BLD Pharm. (n.d.). Product Information: 5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid (CAS 134209-74-8).[9][10] Retrieved from
Sources
- 1. 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | C8H9NO3 | CID 11073792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. CAS#:26018-30-4 | Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | Chemsrc [chemsrc.com]
- 10. 134209-74-8|5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
